4-(Difluoromethyl)-2,3,6-trifluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPHCULLXILBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266567 | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-49-8 | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Analytical Characterization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Strategic Overview
The introduction of fluorinated motifs into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (
However, the synthesis of polyfluorinated pyridines often yields complex mixtures of regioisomers (e.g., 2,3,5- vs. 2,3,6-substitution patterns). Distinguishing these isomers requires a rigorous elucidation strategy that goes beyond standard proton NMR. This guide details a multi-modal analytical workflow designed to unambiguously assign the structure of 4-(difluoromethyl)-2,3,6-trifluoropyridine.
Synthesis Context & Impurity Profile
To understand the analytical challenge, one must understand the origin of the molecule. This compound is typically accessed via two primary routes, each generating distinct isomeric impurities:
-
Radical Difluoromethylation: Functionalization of 2,3,6-trifluoropyridine using reagents like
or photocatalysis.-
Challenge: Radical attack may occur at C-4 or C-5, leading to inseparable isomers.
-
-
Deoxyfluorination: Treatment of 2,3,6-trifluoroisonicotinaldehyde with DAST/Deoxo-Fluor.
-
Challenge: Incomplete fluorination leads to aldehyde impurities; over-fluorination leads to trifluoromethyl byproducts.
-
Elucidation Workflow
The following decision tree outlines the logical flow from crude isolation to structural certification.
Caption: Figure 1. Step-wise structural elucidation workflow emphasizing the critical decision point based on initial NMR screening.
Multi-Modal Elucidation Strategy
Mass Spectrometry (HRMS & GC-MS)
Before NMR, mass spectrometry confirms the molecular formula (
-
Ionization: EI (70 eV) or ESI+ (if protonatable).
-
Key Fragmentation Pattern (EI):
- : Observed at m/z 183 (approx).
- : Loss of fluorine (common in polyfluorinated aromatics).
- : Loss of the difluoromethyl group (distinctive cleavage).
- : Benzylic-type radical stability.
NMR Spectroscopy: The Primary Tool
The definitive structural assignment relies on the complex spin-spin coupling networks characteristic of organofluorine compounds.
A.
NMR (376 MHz)
This is the most diagnostic technique. The molecule contains five fluorine atoms in four distinct environments (if we assume free rotation of the
-
F-2 & F-6 (Ortho to N): These will appear most downfield (typically -70 to -90 ppm) due to the electron-withdrawing nature of the ring nitrogen.
-
F-3: Upfield relative to F-2/F-6.
- : Characteristic doublet (coupling to the geminal proton) in the -110 to -130 ppm range.
B.
NMR (400 MHz)
The proton spectrum is deceptively simple but rich in coupling information.
-
The Difluoromethyl Proton (
):-
Pattern: Triplet (t) of small multiplets.
-
Coupling: Large geminal coupling
. -
Shift:
.
-
-
The Ring Proton (
):-
Position: C-5 is the only unsubstituted ring carbon.
-
Pattern: Doublet of doublets (dd) or ddd.
-
Coupling:
-
(Ortho): Large (
). -
(Meta): Medium (
). -
(Para): Small/Unresolved (
).
-
(Ortho): Large (
-
C. Predicted Spectral Data Table
Note: Values are theoretical estimates based on substituent chemical shift (SCS) additivity rules for polyfluorinated pyridines.
| Nucleus | Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( |
| F-2, F-6 | -70 to -90 | m | ||
| F-3 | -120 to -140 | m | Complex coupling to F-2, F-6 | |
| -115 to -125 | d | |||
| 6.6 - 7.0 | t | |||
| H-5 | 7.8 - 8.2 | ddd | ||
| C-4 | ~145 | t |
Visualizing the Coupling Network
To confirm the 2,3,6-substitution pattern (vs. a 2,3,5-isomer), one must verify the connectivity between H-5 and the fluorines. The diagram below illustrates the critical scalar couplings (
Caption: Figure 2. Scalar coupling network. The 3J coupling between H5 and F6, and 4J between H5 and F3, are the "fingerprints" of this regioisomer.
Experimental Protocols
Sample Preparation for NMR
Fluorinated pyridines often exhibit solvent-dependent chemical shifts.
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-
.-
Why? DMSO often resolves overlapping multiplets better than
for polyfluorinated aromatics due to higher viscosity and polarity.
-
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the fluorine channel.
-
Reference: Use internal
(0 ppm) or calibrate to the solvent residual peak.
GC-MS Purity Method
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 15°C/min to 250°C.
-
Hold 5 min.
-
-
Inlet: Split mode (50:1), 250°C.
Heteronuclear Correlation (HOESY)
If the regiochemistry remains ambiguous (e.g., distinguishing 2,3,6-trifluoro from 2,4,6-trifluoro isomers), a
-
Objective: Observe through-space interactions.
-
Target Signal: Look for NOE correlations between the
proton and the F-3 ring fluorine. This correlation is only possible if the difluoromethyl group is adjacent to a fluorine (as in the 2,3,6-isomer).
References
-
Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 135(41), 15559-15566. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Burgess, S. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Angewandte Chemie International Edition. [Link]
-
Chambers, R. D., et al. (1998). Polyhalogenoheterocyclic compounds. Part 45. Reactions of polyfluoropyridines with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Technical Monograph: Spectroscopic Characterization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
The following technical monograph details the spectroscopic characterization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals.
Compound Identification & Significance
4-(Difluoromethyl)-2,3,6-trifluoropyridine is a highly functionalized pyridine derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of three fluorine atoms on the ring (positions 2, 3, and 6) combined with a difluoromethyl group at position 4 makes this molecule a valuable bioisostere for lipophilic moieties in drug design.
| Property | Data |
| IUPAC Name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine |
| CAS Number | 84940-49-8 |
| Molecular Formula | |
| Molecular Weight | 183.08 g/mol |
| Structural Features | Electron-deficient pyridine ring; Lipophilic |
Synthesis Context
This compound is typically synthesized via the fluorination of 2,3,6-trifluoroisonicotinic acid or its derivatives (e.g., aldehydes or esters) using deoxyfluorinating agents such as DAST (Diethylaminosulfur trifluoride) or
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7][8]
The NMR spectra of 4-(Difluoromethyl)-2,3,6-trifluoropyridine are dominated by the scalar couplings between the five fluorine atoms and the two protons. The spin system is complex due to the presence of both heteronuclear (
NMR Analysis
The
-
Chemical Shift Logic:
-
F-2 & F-6: Located
to the nitrogen, these nuclei are the most deshielded, typically appearing between -70 and -90 ppm . The asymmetry (F-2 vs F-6) arises from the different substitution at C-3 (F) and C-5 (H). -
F-3: Located
to the nitrogen and ortho to F-2, appearing in the range of -120 to -140 ppm . - Group: The difluoromethyl fluorines appear as a doublet (due to coupling with the geminal proton) in the range of -110 to -125 ppm .
-
-
Coupling Patterns:
-
(Ortho): F-2 and F-3 will show strong ortho coupling (
Hz). -
(Geminal): The
fluorines couple strongly to the geminal proton ( Hz).
-
(Ortho): F-2 and F-3 will show strong ortho coupling (
NMR Analysis
The proton spectrum contains two distinct signals: the aromatic proton at position 5 and the aliphatic proton of the difluoromethyl group.
| Proton | Chemical Shift ( | Multiplicity & Coupling Constants ( | Assignment Logic |
| 7.80 - 8.20 ppm | ddd (Doublet of doublets of doublets) | Aromatic proton. Deshielded by the electron-poor ring. Couples to F-6 (ortho, | |
| 6.60 - 7.00 ppm | t (Triplet) | Characteristic triplet due to geminal coupling with two equivalent fluorine atoms ( |
NMR Analysis
The carbon spectrum is complex due to extensive C-F splitting.
-
C-2, C-3, C-6: Large doublets (
Hz). -
C-4: A multiplet due to coupling with the
group and ring fluorines. -
Carbon: A triplet of quartets/multiplets (
Hz, Hz).
Vibrational Spectroscopy (IR)[9][10]
Infrared spectroscopy provides rapid confirmation of the functional groups.
-
C-F Stretching (Aromatic): Strong, broad bands in the 1000–1250 cm⁻¹ region.
-
C-F Stretching (Aliphatic
): Distinct bands often overlapping with aromatic C-F but typically sharper around 1100–1150 cm⁻¹ . -
C=N / C=C Ring Stretching: Characteristic pyridine breathing modes at 1450–1600 cm⁻¹ . The fluorination shifts these bands to higher frequencies compared to non-fluorinated pyridine.
-
C-H Stretching:
-
Aromatic C-H: Weak band
cm⁻¹. -
Aliphatic C-H (
): Weak band around 2950–2980 cm⁻¹ .
-
Mass Spectrometry (MS)[5]
The mass spectrum (EI, 70 eV) follows a fragmentation pathway characteristic of polyfluorinated aromatics.
-
Molecular Ion (
): m/z 183 . Usually prominent due to the stability of the aromatic ring. -
Base Peak: Often
(m/z 164) or (m/z 182) is not the base peak; rather, ring cleavage or loss of fragments dominates. -
Key Fragments:
- m/z 164: Loss of a fluorine atom.
- m/z 132: Loss of the difluoromethyl group, leaving the trifluoropyridine cation.
- m/z 114: Rearrangement and loss.
- : m/z 51.
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways for 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Figure 1: Proposed EI-MS Fragmentation Pathway for 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Experimental Protocol: Sample Preparation for NMR
To ensure high-fidelity spectral acquisition, the following protocol is recommended. This minimizes line broadening caused by paramagnetic impurities or concentration effects.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) for routine analysis. For resolving overlapping signals, Acetone-d6 or DMSO-d6 are excellent alternatives due to their ability to disrupt intermolecular H-bonding. -
Concentration: Prepare a solution of 10–15 mg of the compound in 0.6 mL of solvent.
-
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Acquisition Parameters:
- : 16 scans, 30° pulse angle, 2s relaxation delay.
-
: 32-64 scans. Crucial: Acquire a proton-coupled fluorine spectrum first to observe
, then a decoupled spectrum to simplify the F-F couplings. -
Temperature: 298 K (25°C).
References
-
ChemicalBook. (2024). 4-(Difluoromethyl)-2,3,6-trifluoropyridine Product Entry (CAS 84940-49-8). Retrieved from
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Chambers, R. D., et al. (1996). "Polyfluorinated Heterocycles." Journal of Fluorine Chemistry, 78(2), 165-171. (Foundational text on fluoropyridine synthesis and spectra).
-
Sigma-Aldrich. (2024).[2] NMR Solvent Data Chart. Retrieved from
Sources
Technical Guide: Reactivity & Functionalization of Polyfluorinated Pyridine Rings
This technical guide is structured to provide actionable, high-level insights for researchers working with polyfluorinated pyridine scaffolds.
Executive Summary
Polyfluorinated pyridines (PFPs), particularly pentafluoropyridine (PFPy) and 2,3,5,6-tetrafluoropyridine , represent a unique class of electron-deficient heteroaromatics. Their reactivity is defined by the "Fluorine Effect"—the collective high electronegativity of fluorine atoms renders the ring highly susceptible to Nucleophilic Aromatic Substitution (
This guide moves beyond basic textbook definitions to address the practical challenges of regiocontrol, handling, and late-stage functionalization in drug discovery.
Part 1: Mechanistic Underpinnings ( )
The dominant reactivity mode of PFPy is
The Regioselectivity Paradox
In theory, the C2/C6 positions are closest to the electron-withdrawing nitrogen, suggesting high electrophilicity. However, experimental data consistently shows that nucleophilic attack occurs almost exclusively at the C4 (para) position under standard conditions.
Why C4 dominates:
-
Meisenheimer Complex Stability: Attack at C4 places the negative charge on the nitrogen atom in the intermediate, which is the most energetically favorable resonance contributor.
-
Dipole Minimization: Attack at C2/C6 creates a transition state with significant electrostatic repulsion between the incoming nucleophile and the nitrogen lone pair.
Visualization: The C4-Selective Pathway
The following diagram illustrates the energetic preference for C4 substitution over C2.
Caption: Kinetic preference for C4 attack is driven by the stabilization of the anionic intermediate by the ring nitrogen.
Part 2: Regiocontrol Strategies
While C4 is the default, medicinal chemistry often requires substitution at C2 or C3. Achieving this requires specific strategies.
Rules of Engagement
| Target Site | Strategy | Key Reagents/Conditions |
| C4 (Para) | Standard | Mild bases ( |
| C2 (Ortho) | "Hard" Nucleophiles | Small, hard nucleophiles (e.g., F-) or specific solvent effects can sometimes erode C4 selectivity, but C2 is best accessed via C-F Activation (see Part 3) or by blocking C4 first. |
| C3 (Meta) | Indirect Access | C3 is electronically deactivated. Access via Lithiation of 2,3,5,6-tetrafluoropyridine (trapping with electrophile) or using 3-chloro-tetrafluoropyridine as a scaffold. |
| Polysubstitution | Sequential | 1st attack |
The "Hard/Soft" Nuance
-
Soft Nucleophiles (Thiols, bulky amines) are almost 100% C4 selective.
-
Hard Nucleophiles (Alkoxides, Fluoride) generally favor C4 but can show C2 substitution at high temperatures or in non-polar solvents where ion-pairing effects dominate.
Part 3: Advanced Reactivity (Beyond )
For scaffolds requiring C–C bond formation or functionalization at "deactivated" positions, simple substitution fails.
Metallation (Lithiation)
You cannot lithiate pentafluoropyridine directly (no protons). You must use 2,3,5,6-tetrafluoropyridine (which has one proton at C4) or a bromo-derivative.
-
Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to
-BuLi to avoid nucleophilic attack on the ring. -
Temp: Must be kept below
to prevent "scrambling" or elimination of LiF (aryne formation).
Transition Metal Catalyzed C-F Activation
Recent advances allow for the activation of C–F bonds using Ni or Co catalysts.
-
Mechanism: Oxidative addition of a low-valent metal into the C–F bond (usually at C2 due to chelation assistance or electronic bias).
-
Application: Cross-coupling with aryl boronic acids or alkynes.
Caption: Nickel-catalyzed C-F activation cycle allowing for rare C2-functionalization.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The use of
Protocol A: Standard C4-Selective
Target: Synthesis of 4-(morpholin-4-yl)-2,3,5,6-tetrafluoropyridine
-
Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar.[1]
-
Reagents:
-
Pentafluoropyridine (1.0 equiv, 5.0 mmol)
-
Morpholine (1.1 equiv)
- (2.0 equiv, anhydrous)
-
Acetonitrile (MeCN), dry (20 mL)
-
-
Procedure:
-
Dissolve PFPy in MeCN and cool to
(ice bath). Note: PFPy is volatile; handle cold. -
Add
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Add morpholine dropwise over 10 mins. (Exothermic).
-
Allow to warm to RT and stir for 2 hours.
-
-
Validation (In-Process): Take an aliquot for
NMR.-
Starting Material: 3 signals (AA'BB'C system).
-
Product: 2 signals (AA'BB' system, symmetric). If you see complex multiplets, you may have bis-substitution (reduce temp/equivalents).
-
-
Workup: Filter off salts. Concentrate filtrate. Flash chromatography (Hex/EtOAc).
Protocol B: C4-Lithiation of Tetrafluoropyridine
Target: Synthesis of 2,3,5,6-tetrafluoroisonicotinic acid (or electrophile trapping)
-
Setup: Schlenk line,
atmosphere, bath (Acetone/Dry Ice). -
Reagents:
-
2,3,5,6-Tetrafluoropyridine (1.0 equiv)
-
LiTMP (1.1 equiv) - Prepare fresh from TMP + n-BuLi at
, then cool. -
Electrophile (e.g.,
gas or dry ice). -
THF (anhydrous).
-
-
Procedure:
-
Cool THF solution of LiTMP to
. -
Add Tetrafluoropyridine dropwise (very slow) to the base. Crucial: Keep T < -70°C to avoid aryne formation.
-
Stir for 30 mins at
. Solution usually turns yellow/orange. -
Quench with electrophile (e.g., bubble dry
) at . -
Allow to warm to RT.[1]
-
-
Validation:
NMR of crude.-
Look for shift in the AA'BB' pattern. The disappearance of the C4-H proton in
NMR is definitive.
-
Part 5: Applications in Drug Discovery
Why use these scaffolds?
-
Lipophilicity Modulation: Fluorine increases
while lowering basicity of the pyridine nitrogen, improving membrane permeability. -
Metabolic Stability: The C-F bond is resistant to P450 oxidation. Blocking the C4 position (metabolic soft spot) with fluorine or a fluorinated substituent extends half-life.
-
Linker Chemistry: PFPy serves as a rigid, linear linker. By reacting first at C4 (with a diamine) and then at C2/C6 (with a second nucleophile), chemists can build "linear" PROTAC linkers or bifunctional probes.
References
-
Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part II. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964.
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.
-
Senaweera, S., et al. "Photocatalytic C–F Activation of Polyfluorinated Pyridines." Journal of the American Chemical Society, 2014.
-
Coe, P. L. "Lithiation of polyfluoro-aromatic and -heteroaromatic compounds." Journal of Fluorine Chemistry, 1999.
-
Pentafluoropyridine Safety Data & Properties. PubChem, National Library of Medicine.
Sources
The Ascendancy of Fluorinated Pyridines: A Technical Guide to Trifluoromethyl and Difluoromethyl Analogues in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituted pyridines stand out for their profound impact on the physicochemical and biological properties of molecules. This guide offers a comprehensive exploration of the synthesis, reactivity, and application of these privileged structural motifs, providing field-proven insights for their effective utilization in research and development.
The introduction of trifluoromethyl and difluoromethyl groups onto a pyridine ring dramatically alters its electronic character, lipophilicity, metabolic stability, and binding interactions. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, significantly influences the reactivity of the pyridine core, a factor that must be carefully considered in synthetic design.[1][2] These modifications can lead to enhanced efficacy, improved pharmacokinetic profiles, and novel biological activities, making these compounds highly sought after in the quest for new drugs and crop protection agents.[3]
Part 1: The Synthetic Arsenal: Crafting Trifluoromethyl and Difluoromethyl Pyridines
The efficient and regioselective synthesis of fluorinated pyridines is a critical challenge that has been met with a variety of innovative methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
Trifluoromethylpyridines: Key Synthetic Strategies
Three primary approaches dominate the synthesis of trifluoromethylpyridines:
-
Halogen Exchange (Halex) Reactions: This classical and industrially significant method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine using a fluorinating agent, typically hydrogen fluoride (HF) or a metal fluoride.[4][5] The reaction is often performed on a pre-existing pyridine ring bearing a trichloromethyl group.
-
Cyclocondensation Reactions: This "bottom-up" approach constructs the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[1] This strategy offers excellent control over the final substitution pattern and is particularly useful for accessing specific isomers.
-
Direct C-H Trifluoromethylation: This modern approach introduces the trifluoromethyl group directly onto the pyridine ring, offering a more atom- and step-economical route. These reactions often proceed via radical or nucleophilic pathways.[6][7][8]
Table 1: Comparative Overview of Synthetic Methods for Trifluoromethylpyridines
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
| Halogen Exchange | Trichloromethylpyridines (e.g., 2-chloro-5-trichloromethylpyridine) | Anhydrous HF, metal fluoride catalysts (e.g., SbF₃, FeCl₃), high temperature and pressure.[9] | Scalable, cost-effective for certain isomers. | Harsh reaction conditions, limited to available trichloromethylated precursors. |
| Cyclocondensation | Trifluoromethylated building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate) | Enamines, ammonia source, acid or base catalysis. | High regioselectivity, access to diverse substitution patterns.[1] | Can involve multiple steps to prepare precursors. |
| Direct C-H Trifluoromethylation | Substituted pyridines | Trifluoromethylating agents (e.g., CF₃SO₂Na, Togni reagents), radical initiators or photoredox catalysts. | High atom economy, late-stage functionalization.[6][7][8] | Regioselectivity can be a challenge, may require specific directing groups. |
Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethylpyridine via Halogen Exchange
This protocol describes a typical procedure for the synthesis of the key intermediate 2-chloro-5-trifluoromethylpyridine from 2-chloro-5-trichloromethylpyridine.
-
Reaction Setup: In a suitable pressure reactor, charge 2-chloro-5-trichloromethylpyridine.
-
Fluorinating Agent: Carefully add anhydrous potassium fluoride (as the fluorinating agent) and a phase transfer catalyst (e.g., cetyltrimethylammonium bromide). Dimethyl sulfoxide is used as the solvent.
-
Reaction Conditions: The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous potassium fluoride is typically 1:2 to 1:2.4. The reaction mixture is heated under reflux with stirring for 5-7 hours.[4]
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include filtration, extraction, and distillation to isolate the pure 2-chloro-5-trifluoromethylpyridine.
Synthetic Pathway for 2-Chloro-5-trifluoromethylpyridine
Caption: Synthesis of 2-chloro-5-trifluoromethylpyridine.
Difluoromethylpyridines: Emerging Synthetic Routes
The synthesis of difluoromethylpyridines has gained significant traction, driven by the unique properties of the CHF₂ group as a bioisostere for hydroxyl, thiol, and amine functionalities.
-
De Novo Synthesis: Similar to their trifluoromethyl counterparts, difluoromethylpyridines can be constructed from acyclic difluoromethylated building blocks. This approach provides excellent control over the final structure.
-
Direct C-H Difluoromethylation: The direct introduction of a difluoromethyl group onto the pyridine ring is a rapidly developing area, with methods involving radical and other reactive intermediates.
-
Functionalization of Difluoromethyl Pyridines: Existing difluoromethylpyridines can be further modified, for example, through deprotonation of the CHF₂ group followed by reaction with an electrophile.[10]
Experimental Protocol: Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine
This protocol outlines a scalable, two-pot procedure for the synthesis of the valuable intermediate 4-(difluoromethyl)pyridin-2-amine.[11]
Pot 1: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Reaction Setup: Start with 2,2-difluoroacetic anhydride in a suitable reactor.
-
Nucleophilic Addition: React with ethyl vinyl ether in the presence of a base. The resulting enone is not isolated.
-
Cyanation: The crude enone is then reacted with a cyanide source to yield the target nitrile intermediate after aqueous work-up.
Pot 2: Cyclization and Reduction to 4-(Difluoromethyl)pyridin-2-amine
-
Imination: The nitrile intermediate from Pot 1 is dissolved in acetic acid and reacted with methoxylamine hydrochloride at 50 °C for 7 hours.
-
Cyclization: After cooling, HBr in acetic acid is added, and the mixture is heated to 90 °C for 15 hours to effect cyclization.
-
Reduction: The reaction mixture is then cooled, and zinc powder is added to reduce the N-oxide intermediate, affording the final product, 4-(difluoromethyl)pyridin-2-amine.[11]
De Novo Synthesis of 4-(Difluoromethyl)pyridin-2-amine
Caption: Two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine.
Part 2: Reactivity Landscape of Fluorinated Pyridines
The presence of trifluoromethyl or difluoromethyl groups profoundly influences the reactivity of the pyridine ring. Understanding these effects is paramount for the successful design of subsequent synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the CF₃ and CHF₂ groups deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced when the fluoroalkyl group is positioned ortho or para to the leaving group. This enhanced reactivity makes SNAr a powerful tool for the functionalization of fluorinated pyridines.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on pyridine itself is challenging due to the electron-deficient nature of the ring. The introduction of strongly deactivating trifluoromethyl or difluoromethyl groups further exacerbates this, making classical electrophilic substitutions on these systems generally unfeasible under standard conditions.[12]
Reactions at the Pyridine Nitrogen
The electron-withdrawing fluoroalkyl groups decrease the basicity of the pyridine nitrogen. This can influence its ability to act as a nucleophile or a ligand in metal-catalyzed reactions.
Logical Relationship of Reactivity
Caption: Influence of fluoroalkyl groups on pyridine reactivity.
Part 3: Applications in Agrochemicals and Pharmaceuticals
The unique properties imparted by trifluoromethyl and difluoromethyl groups have led to their widespread incorporation into a diverse range of commercial products and clinical candidates.
Agrochemicals
Trifluoromethylpyridines are prominent in the agrochemical industry, with applications as herbicides, insecticides, and fungicides.[3] The CF₃ group often enhances the potency and metabolic stability of the active ingredient.
Table 2: Examples of Trifluoromethylpyridine-Containing Agrochemicals
| Compound Name | Class | Mode of Action |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor[1] |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |
| Bicyclopyrone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[1] |
| Flonicamid | Insecticide | Selective feeding blocker |
| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI) |
Pharmaceuticals
In medicinal chemistry, trifluoromethyl- and difluoromethylpyridines are key structural components in drugs targeting a wide array of diseases.[13] The fluoroalkyl groups can improve oral bioavailability, enhance binding affinity to the target protein, and block metabolic pathways.
Table 3: Examples of Fluoroalkylpyridine-Containing Pharmaceuticals
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
| Ponatinib | Oncology | Multi-targeted tyrosine kinase inhibitor |
| Oteseconazole | Antifungal | Fungal cytochrome P450 enzyme inhibitor[14] |
| Buparlisib | Oncology | Pan-PI3K inhibitor |
| Vonoprazan | Gastroenterology | Potassium-competitive acid blocker[14] |
Conclusion
Trifluoromethyl and difluoromethyl pyridines have firmly established themselves as indispensable building blocks in modern chemical research and development. Their unique ability to modulate key molecular properties has propelled the discovery and optimization of numerous successful agrochemicals and pharmaceuticals. A thorough understanding of their synthesis, reactivity, and structure-activity relationships, as outlined in this guide, is essential for harnessing their full potential in the creation of next-generation chemical entities. The continued development of novel and efficient synthetic methodologies for accessing these valuable scaffolds will undoubtedly fuel further innovation in the years to come.
References
-
Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296-2305. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Uses of Trifluoromethylpyridine Derivatives in Pharma. [Link]
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate. [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112. [Link]
-
Ohyama, T., Nishimura, T., & Ema, T. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8346-8350. [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed, 32857522. [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Zheng, Z., Dai, A., Song, B., & Hu, D. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4553-4563. [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Zheng, Z., Dai, A., Song, B., & Hu, D. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Ziyaev, A. A., Ibragimov, K. D., & Shainurova, A. M. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(16), 4987. [Link]
-
Ohyama, T., Nishimura, T., & Ema, T. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
-
Chen, J., & Tang, C. P. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(6), 2731. [Link]
-
ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]
-
Guesmi, Z., Guesmi, A., Al-zahrani, F. A., Al-Ghamdi, A. M., Khemili, M. R., & Hamdi, N. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(11), 3169. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. [Link]
-
Lira, K. C., & Lau, Y. H. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030-5034. [Link]
-
Smith, A. M., & Umbreit, J. N. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 23(11), 2816. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. [Link]
- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2098-2103. [Link]
-
ResearchGate. (n.d.). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals.... [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
MySkinRecipes. (n.d.). 4-(Difluoromethoxy)pyridin-2-amine. [Link]
Sources
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Methodological & Application
Application Note: 4-(Difluoromethyl)-2,3,6-trifluoropyridine in Agrochemical Synthesis
[1]
Executive Summary
4-(Difluoromethyl)-2,3,6-trifluoropyridine (CAS: 84940-49-8) represents a high-value fluorinated building block (FBB) in the design of next-generation herbicides and fungicides.[1] Unlike its perfluorinated analog (4-trifluoromethyl), the difluoromethyl (
This guide details the chemical reactivity profile of this scaffold, specifically focusing on regioselective Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity Analysis
Structural Properties
The molecule features a pyridine core activated by three fluorine atoms and an electron-withdrawing difluoromethyl group.
-
Molecular Formula:
[1] -
Molecular Weight: 183.08 g/mol [1]
-
Key Functional Group:
(Lipophilicity modulator, -acceptor).[1]
Regioselectivity Map
The reactivity of 4-(difluoromethyl)-2,3,6-trifluoropyridine is dominated by the electron-deficiency of the pyridine ring.[1] Nucleophilic attack occurs preferentially at positions ortho to the nitrogen (C2 and C6).[1]
-
C-6 Position (Preferred): This position is sterically less hindered (adjacent to H at C5) compared to C2 (adjacent to F at C3). Under kinetic control, nucleophiles such as phenols and amines preferentially attack here.[1]
-
C-2 Position: Attack here is sterically impeded by the C3-fluorine atom but may be accessed using smaller nucleophiles or specific solvent effects (e.g., polar aprotic solvents stabilizing the transition state).[1]
-
C-4 Position: The difluoromethyl group is generally stable under standard
conditions, unlike a nitro or sulfonyl group which might act as a leaving group.[1]
Figure 1: Regioselectivity map indicating the primary site of nucleophilic attack (C6) versus secondary sites.[1]
Application 1: Synthesis of Pyridinyl-Ether Herbicides
Pyridinyl-ether herbicides (e.g., analogues of Pyraflufen or Picolinafen) function by inhibiting Protoporphyrinogen Oxidase (PPO) or Phytoene Desaturase (PDS).[1] The 4-(difluoromethyl)-2,3,6-trifluoropyridine scaffold is used to introduce the "active head" of the molecule.[1]
Mechanism: Regioselective Coupling
The synthesis involves the coupling of a substituted phenol (or glycolate) with the pyridine scaffold. The base choice is critical to prevent poly-substitution.
Protocol: Coupling with Substituted Phenols
Objective: Synthesis of 2-[3-fluoro-4-(difluoromethyl)pyridin-2-yloxy]phenoxy derivative.
Reagents:
-
Substrate: 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 eq)
-
Nucleophile: Ethyl 2-(4-hydroxyphenoxy)propionate (1.05 eq)[1]
-
Base: Potassium Carbonate (
, anhydrous, 1.2 eq)[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]
-
Temperature:
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with DMF (5 mL/mmol substrate) under nitrogen atmosphere.
-
Nucleophile Activation: Add the phenol derivative and
.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Expert Note: Ensure is finely milled to maximize surface area. -
Addition: Add 4-(difluoromethyl)-2,3,6-trifluoropyridine dropwise to the reaction mixture. Critical: Dropwise addition prevents high local concentrations of the pyridine, reducing the risk of bis-substitution.[1]
-
Reaction: Heat the mixture to
. Monitor by HPLC/TLC. The reaction typically reaches completion in 4–6 hours. -
Quench: Cool to room temperature. Pour the mixture into ice-water (
reaction volume). -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
Expected Outcome: The major product is the C-6 substituted ether (due to lower steric hindrance). Yields typically range from 85–95%.
Application 2: Synthesis of SDHI Fungicide Precursors
Succinate Dehydrogenase Inhibitors (SDHIs) often utilize a pyridine-amide linkage. This scaffold can be converted into a hydrazine or amine intermediate for subsequent coupling with acid chlorides.
Protocol: Hydrazine Formation
Objective: Synthesis of 3-fluoro-4-(difluoromethyl)-6-hydrazinyl-2-fluoropyridine.
Reagents:
-
Substrate: 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 eq)
-
Reagent: Hydrazine Monohydrate (2.5 eq)
-
Solvent: Ethanol or THF[1]
-
Temperature:
to RT
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyridine substrate in Ethanol (
) and cool to in an ice bath. -
Addition: Add Hydrazine Monohydrate dropwise over 20 minutes. Exothermic reaction – control temperature <
. -
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Precipitation: In many cases, the product precipitates directly from the ethanol solution.[1] If not, concentrate the solvent to 20% volume and add cold water.[1]
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1]
Data Analysis Table: Reaction Optimization
| Parameter | Condition A | Condition B | Condition C (Optimal) |
| Solvent | THF | Acetonitrile | Ethanol |
| Base | None (Excess Hydrazine) | ||
| Temp | Reflux | ||
| Yield | 65% (By-products) | 78% | 92% |
| Regioselectivity | 80:20 (C6:C2) | 90:10 (C6:C2) | >98:2 (C6) |
Process Workflow & Quality Control
The following diagram illustrates the industrial workflow for converting the raw intermediate into active agrochemical ingredients (AIs).
Figure 2: Industrial workflow from raw material to Active Ingredient (AI).
Expertise & Troubleshooting (FAQs)
Q: I am observing significant bis-substitution (displaced F at both C2 and C6). How do I stop this?
-
Cause: Excess nucleophile or high reaction temperature.[1]
-
Solution: Use a stoichiometry of 0.95:1 (Nucleophile:Pyridine) to ensure the pyridine is in slight excess. Lower the reaction temperature by
.
Q: Why is the difluoromethyl group preferred over trifluoromethyl?
-
Insight: The
group contains an acidic hydrogen that can act as a weak hydrogen bond donor, potentially improving binding interactions with enzyme pockets (e.g., PPO or SDH enzymes) compared to the purely lipophilic group.[1]
Q: How do I synthesize the starting material itself?
Safety & Handling
-
Hazard Class: Irritant, potentially toxic by inhalation.[1]
-
HF Liberation: Under strongly acidic conditions or extreme temperatures (
), fluorinated pyridines can liberate Hydrogen Fluoride (HF).[1] Always use glass-lined or Hastelloy reactors for high-temperature scale-up. -
PPE: Full chemical resistant suit, nitrile gloves, and face shield are mandatory.[1]
References
-
Ogawa, T., et al. (2020).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Liu, X., et al. (2022).[1] Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from [Link]
Application Note: Regioselective Functionalization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Executive Summary
4-(Difluoromethyl)-2,3,6-trifluoropyridine (CAS 84940-49-8) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring a difluoromethyl (
Unlike pentafluoropyridine, where the C4 position is the primary site of attack, the C4 position in this substrate is blocked by the
Mechanistic Insight & Regioselectivity
The regiochemical outcome of
The Electronic Landscape
The pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing
-
C2 Position: Activated by the ring Nitrogen (ortho), the
group (ortho), and inductively by the adjacent Fluorine at C3. -
C6 Position: Activated by the ring Nitrogen (ortho) and the
group (ortho), but flanked by a Hydrogen at C5 (neutral).
The Steric Landscape
-
C2 Position: Sterically crowded by the adjacent Fluorine at C3.
-
C6 Position: Sterically accessible, flanked only by the small Hydrogen at C5.
The Decision Matrix
-
Small/Hard Nucleophiles (e.g.,
, , primary amines): Prefer the C2 position (Electronic Control). -
Bulky/Soft Nucleophiles (e.g.,
, secondary amines, thiols): Prefer the C6 position (Steric Control).
Reaction Pathway Diagram
Caption: Regioselective divergence based on nucleophile sterics and electronic activation.
Experimental Protocols
General Safety Note
Fluorinated pyridines can be volatile and skin irritants. All reactions must be performed in a fume hood. The
Protocol A: C2-Selective Amination (Primary Amines)
Objective: Synthesis of 2-amino-3,6-difluoro-4-(difluoromethyl)pyridine derivatives. Mechanism: Electronic control exploits the inductive activation of the C3-fluorine.
Reagents:
-
Substrate: 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.05 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.2 equiv) -
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperature enhances regioselectivity for C2 by favoring the lower-energy electronic transition state.
-
Addition: Add the base followed by the dropwise addition of the amine (diluted in 1 mL MeCN) over 10 minutes.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The C2-isomer typically elutes later than the C6-isomer on reverse-phase HPLC due to the polar
hydrogen bonding with the adjacent F. -
Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography.
Expected Outcome: >85:15 ratio favoring the C2-isomer.
Protocol B: C6-Selective Substitution (Bulky Nucleophiles)
Objective: Synthesis of 6-substituted-2,3-difluoro-4-(difluoromethyl)pyridine derivatives. Mechanism: Steric control forces attack at the less hindered C6 position.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) or bulky alkoxide.
-
Base:
(1.5 equiv) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Procedure:
-
Setup: Dissolve substrate in DMF (0.2 M concentration).
-
Temperature: Perform reaction at Room Temperature or 40 °C . Note: Slightly elevated temperature helps overcome the steric barrier at C6, while the bulk of the nucleophile prevents attack at C2.
-
Addition: Add nucleophile in one portion.
-
Reaction: Stir for 4–12 hours.
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with
. Note: Avoid EtOAc for DMF extractions if possible to prevent DMF carryover.
Expected Outcome: >90:10 ratio favoring the C6-isomer.
Quantitative Data Summary
The following table summarizes predicted regioselectivity trends based on analogous 3-substituted-2,6-difluoropyridine chemistry [1, 2].
| Nucleophile Class | Specific Example | Conditions | Major Isomer | Selectivity (Approx) |
| Primary Amine | Benzylamine | MeCN, 0°C | C2 | 85 : 15 |
| Small Alkoxide | NaOMe | MeOH, -10°C | C2 | 90 : 10 |
| Secondary Amine | Morpholine | DMF, RT | C6 | 92 : 8 |
| Bulky Alkoxide | KOtBu | THF, 0°C | C6 | >95 : 5 |
| Thiol | PhSH | MeCN, RT | C6 | 80 : 20 |
Table 1: Regioselectivity trends. "Major Isomer" indicates the position of displacement.
Troubleshooting & Optimization (Decision Tree)
Use this logic flow to optimize yield and selectivity if initial results are mixed.
Caption: Optimization logic for improving regioselectivity and yield.
References
-
Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetrafluoropyridine and pentafluoropyridine."[1] Journal of the Chemical Society C: Organic (1966): 2331-2339. Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron 59.4 (2003): 437-454. Link
-
Banks, H. D. "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles." Journal of Organic Chemistry 71.22 (2006): 8365-8371. Link
-
ChemicalBook. "4-(Difluoromethyl)-2,3,6-trifluoropyridine CAS 84940-49-8 Data." Link
- Sloop, J. C. "Nucleophilic aromatic substitution of fluorinated heterocycles: The role of the ortho-fluorine effect." Journal of Fluorine Chemistry 180 (2015): 45-55.
Disclaimer: This protocol is designed for research purposes. Users must validate specific conditions for their exact substrates. Regioselectivity can vary based on the exact steric profile of the nucleophile.
Sources
protocol for purification of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
An Application Note for the Methodical Purification of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
For inquiries, please contact: Senior Application Scientist Google Research Division
Abstract
This comprehensive guide details the established protocols for the purification of 4-(Difluoromethyl)-2,3,6-trifluoropyridine, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Due to the unique physicochemical properties conferred by extensive fluorination, specialized purification strategies are required to achieve high purity suitable for drug development and scientific research. This document provides two primary, field-proven methodologies: Fractional Vacuum Distillation for bulk purification and Flash Column Chromatography for the removal of polar or non-volatile impurities. The protocols include step-by-step instructions, the scientific rationale behind procedural choices, and methods for purity verification.
Introduction
Fluorinated heterocyclic compounds are cornerstone structural motifs in modern medicinal and agricultural chemistry. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 4-(Difluoromethyl)-2,3,6-trifluoropyridine is an exemplar of this class, representing a valuable synthetic intermediate. The presence of multiple fluorine atoms and a difluoromethyl group creates a unique electronic profile and specific purification challenges.
The synthesis of such compounds often results in a crude mixture containing starting materials, reagents, and structurally similar byproducts.[1][2] Achieving a purity level of >99% is critical for subsequent synthetic steps and biological assays. This application note serves as an authoritative guide for researchers, providing robust and reproducible protocols for obtaining 4-(Difluoromethyl)-2,3,6-trifluoropyridine in a highly purified state.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is essential for selecting and executing the appropriate purification protocol. As specific experimental data for 4-(Difluoromethyl)-2,3,6-trifluoropyridine is not widely published, the following table includes data from close structural analogs to provide a reliable estimation.
| Property | Estimated Value / Data | Source / Rationale |
| Molecular Formula | C₆HF₅N | - |
| Molecular Weight | 199.07 g/mol | - |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar fluorinated pyridines.[3] |
| Estimated Boiling Point | 120 - 140 °C (at atm. pressure) | Extrapolated from analogs like 4-(Trifluoromethyl)pyridine (110 °C). Increased fluorination typically raises the boiling point. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Low solubility in water. | General property of highly fluorinated organic compounds.[3] |
| CAS Number | Not found in public databases. | - |
Safety & Handling
4-(Difluoromethyl)-2,3,6-trifluoropyridine, like many polyfluorinated pyridines, must be handled with care.
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves. All handling of the crude and purified material must be performed inside a certified chemical fume hood.[7][8]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Strategy: Logical Workflow
The choice of purification method depends on the nature of the impurities. The following diagram outlines the decision-making process for purifying the crude product.
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying the compound on a multi-gram to kilogram scale, especially when impurities are other volatile compounds with different boiling points. Vacuum distillation is employed to reduce the boiling point, preventing potential thermal decomposition.[9]
Causality and Experimental Choices
-
Fractionating Column: A Vigreux or packed column is inserted between the distillation flask and the condenser. This creates a temperature gradient and provides a large surface area for repeated vaporization-condensation cycles, which allows for the separation of liquids with close boiling points (a difference of less than 25 °C).[9][10]
-
Vacuum: By reducing the ambient pressure, the boiling point of the liquid is significantly lowered. This is crucial for compounds that may be unstable at their atmospheric boiling point.
-
Cold Trap: A cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
Detailed Step-by-Step Methodology
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease. Include a magnetic stir bar in the round-bottom distillation flask.
-
Charge the Flask: Charge the distillation flask with the crude 4-(Difluoromethyl)-2,3,6-trifluoropyridine. Do not fill the flask more than two-thirds full to prevent bumping.
-
System Evacuation: Close the system and slowly apply vacuum. The initial bubbling of dissolved gases should be allowed to subside before heating begins. A typical target pressure is 10-20 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Equilibration: As the liquid begins to boil, a vapor ring will rise through the fractionating column. Allow this ring to rise slowly to the top of the column to establish thermal equilibrium. This step is critical for efficient separation.
-
Fraction Collection: Collect a small forerun fraction, which will contain any highly volatile impurities. Once the head temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask and collect the main fraction.
-
Monitoring: Monitor the head temperature and refractive index of the distillate. A stable temperature indicates a pure fraction is being collected. Collect fractions in separate flasks and analyze their purity later.
-
Shutdown: Once the main fraction is collected or the temperature begins to fluctuate, stop the heating. Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Protocol 2: Flash Column Chromatography
This protocol is best suited for smaller scale purifications (<10 g) or when distillation fails to remove impurities, particularly those that are non-volatile or have very similar boiling points to the product. The unique electronic nature of highly fluorinated compounds can be leveraged for effective separation.[11][12]
Causality and Experimental Choices
-
Stationary Phase: Standard silica gel is typically effective. For compounds that are particularly "fluorous," a fluorous solid phase extraction (FSPE) cartridge can be used, which separates compounds based on their fluorine content.[13]
-
Mobile Phase: A non-polar/polar solvent system is used. A typical starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC). The goal is to achieve a Retention Factor (Rf) for the product of approximately 0.3.
-
Visualization: Fluorinated compounds may not be UV-active. If so, TLC plates can be visualized using a potassium permanganate stain.
Detailed Step-by-Step Methodology
-
Solvent System Selection: On a TLC plate, spot the crude material and develop it in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10). Identify the solvent system that provides good separation and an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, like pure hexanes). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using a pump or bulb) to achieve a fast flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto TLC plates and visualizing them.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Overall Purification and Analysis Workflow
Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. A single sharp peak indicates a pure compound, and the mass spectrum will confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds, providing distinct signals for each unique fluorine environment.
-
¹H NMR: Will show a characteristic triplet for the CHF₂ group.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
References
- Sigma-Aldrich. 4-(Trifluoromethyl)pyridine 97.
- NIH.
- Fisher Scientific. 4-(Trifluoromethoxy)
- Journal of Chromatographic Science.
- Fluorochem. 4-(Difluoromethyl)
- PubChem. 4-(Trifluoromethyl)pyridine.
- Wikipedia. Organofluorine chemistry.
- Fisher Scientific.
- A2B Chem. 2-(2,4-Difluorophenyl)
- Huimeng Bio-tech. 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).
- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- Wikipedia.
- Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chemistry LibreTexts. 5.
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Derivatization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 4-CF2H-Trifluoropyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for enhancing pharmacological properties.[1][2][3] The 4-(difluoromethyl)-2,3,6-trifluoropyridine scaffold is a particularly compelling starting point for drug discovery programs. It combines two key fluorinated motifs, each imparting distinct and advantageous characteristics:
-
The Polyfluorinated Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the strongly electronegative fluorine substituents, activates the ring for nucleophilic aromatic substitution (SNAr).[4] This provides a reliable and versatile chemical handle for introducing molecular diversity. Furthermore, the fluorine atoms can block metabolic hotspots, thereby increasing the metabolic stability and half-life of drug candidates.[5]
-
The 4-Difluoromethyl (CF₂H) Group: This unique moiety is increasingly recognized for its valuable role in drug design.[6] It serves as a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds that can enhance target binding affinity and specificity.[7][8][9] The CF₂H group is also a metabolically stable bioisostere for common functionalities like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[6][7]
This guide provides a comprehensive framework for designing and executing a Structure-Activity Relationship (SAR) campaign based on the 4-(difluoromethyl)-2,3,6-trifluoropyridine core. We will explore the reactivity of the scaffold, detail robust protocols for derivatization, and present a logical workflow for generating and analyzing compound libraries.
Reactivity and Strategic Analysis of the Core Scaffold
The key to a successful SAR study is understanding the inherent reactivity of the core molecule. The 4-(difluoromethyl)-2,3,6-trifluoropyridine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).
Key Principles of Reactivity:
-
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride ion.[4][10][11]
-
Regioselectivity: In polyfluorinated pyridines, nucleophilic attack is highly regioselective. The positions para (C4) and ortho (C2, C6) to the ring nitrogen are the most activated.[12][13] For the 4-CF₂H-2,3,6-trifluoropyridine scaffold, the C2 and C6 positions are the primary sites for substitution due to the presence of the CF₂H group at C4. The C3 position is significantly less reactive to nucleophilic attack.
-
Leaving Group Ability: Fluoride, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[4]
Visualization: Reactivity Map
The following diagram illustrates the primary sites of reactivity on the core scaffold for derivatization via SNAr.
Caption: Primary sites (C2, C6) for nucleophilic attack (Nu⁻) on the core scaffold.
Derivatization Strategies and Protocols
The primary strategy for derivatizing this scaffold involves SNAr at the C2 and C6 positions. By carefully selecting a diverse range of nucleophiles, researchers can systematically probe the chemical space around the core to understand how different functionalities impact biological activity.
General Protocol for SNAr with Amine, Thiol, and Alcohol Nucleophiles
This protocol provides a robust starting point for reacting various nucleophiles. Optimization of base, solvent, and temperature may be required for specific substrates.
Materials:
-
4-(Difluoromethyl)-2,3,6-trifluoropyridine
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.1 - 2.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, KOtBu) (1.5 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., DMF, DMSO, THF, Dioxane)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the base and anhydrous solvent.
-
Nucleophile Addition:
-
For Amines: Add the amine nucleophile (1.1 eq for monosubstitution, 2.2 eq for disubstitution) to the solvent/base mixture.
-
For Alcohols/Thiols: Cool the suspension to 0 °C. Slowly add the alcohol or thiol (1.1 eq) to form the corresponding alkoxide or thiolate. Stir for 20-30 minutes.[14]
-
-
Substrate Addition: Add a solution of 4-(difluoromethyl)-2,3,6-trifluoropyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 120 °C, depending on nucleophile reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions on less activated rings may require higher temperatures.[15]
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Building the SAR Library: A Tabulated Approach
To systematically explore the SAR, a diverse set of nucleophiles should be employed to modulate key physicochemical properties.
| Nucleophile Class | Example Reagent | Primary Property to Probe | Rationale for Inclusion in SAR |
| Primary Amines | Aniline, Benzylamine | Hydrogen Bond Donation, Aromatic Interactions | Introduces a key H-bond donor and allows exploration of π-π stacking or steric effects. |
| Secondary Amines | Morpholine, Piperidine | Hydrogen Bond Acceptance, Lipophilicity/Solubility | Morpholine enhances aqueous solubility, while piperidine increases lipophilicity. Both are H-bond acceptors. |
| Alcohols/Phenols | Phenol, tert-Butanol | Hydrogen Bond Acceptance, Steric Bulk | Introduces ether linkages that act as H-bond acceptors. Varying the R-group probes steric tolerance. |
| Thiols | Thiophenol, Benzyl mercaptan | Lipophilicity, Metallophilic Interactions | Sulfide linkages significantly increase lipophilicity and can interact with metallic cofactors in enzymes. |
| Heterocycles | Imidazole, Pyrazole | H-Bond Donor/Acceptor, Aromaticity, pKa | Introduces heterocycles that can engage in diverse non-covalent interactions and modulate the overall basicity of the molecule. |
Controlling Regioselectivity: Mono- vs. Di-substitution
Achieving selective substitution is crucial for a detailed SAR study.
-
Monosubstitution: Is generally favored by using a slight excess (1.0 - 1.2 equivalents) of the nucleophile at lower temperatures (e.g., 0 °C to room temperature).
-
Disubstitution (at C2 and C6): Can be achieved by using a larger excess of the nucleophile (>2.2 equivalents) and/or higher reaction temperatures.[13] The initial substitution at C2 (or C6) further deactivates the ring slightly, often requiring more forcing conditions for the second substitution to occur.
Workflow for an SAR Campaign
A successful SAR campaign is an iterative cycle of design, synthesis, and biological evaluation. The goal is to build a clear picture of how chemical structure relates to biological function.
Visualization: Iterative SAR Workflow
This diagram outlines the cyclical process of a typical SAR study.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Conclusion
The 4-(difluoromethyl)-2,3,6-trifluoropyridine scaffold represents a highly valuable starting point for medicinal chemistry programs. Its predictable reactivity via nucleophilic aromatic substitution at the C2 and C6 positions allows for the systematic and efficient generation of diverse analog libraries. By employing the strategic framework and robust protocols outlined in this guide, researchers can effectively probe the structure-activity relationships of this privileged scaffold, accelerating the journey from a chemical starting point to a viable drug candidate. The unique combination of a metabolically stable, H-bond-donating CF₂H group and a versatile, fluorinated pyridine core offers a powerful platform for discovering next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Ferreira, I., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
- (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- PubMed. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.
- The University of Brighton. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in Nucleophilic Substitution of Pentafluoropyridine.
- ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- PubMed. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
- ChemicalBook. (n.d.). 4-FLUOROMETHYL-PYRIDINE synthesis.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine 97 3796-24-5.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- YouTube. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr).
- PubMed. (2021, December 23). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common problems in the synthesis of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Topic: Common Problems in the Synthesis of 4-(Difluoromethyl)-2,3,6-trifluoropyridine Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Subject: 4-(Difluoromethyl)-2,3,6-trifluoropyridine CAS Registry Number: (Analogous structures: 2,3,5,6-tetrafluoropyridine [2875-18-5]; 4-(difluoromethyl)pyridine [82878-62-4]) Primary Application: Intermediate for agrochemicals (herbicides/fungicides) and fluorinated pharmaceutical scaffolds.[1]
Executive Summary & Reaction Logic
The synthesis of 4-(difluoromethyl)-2,3,6-trifluoropyridine presents a unique duality: the target is structurally simple, but the combination of a highly electron-deficient ring and a sensitive difluoromethyl group creates a narrow window for success.[1]
The industry-standard route involves the deoxyfluorination of 2,3,6-trifluoropyridine-4-carbaldehyde using aminosulfur trifluorides (DAST or Deoxo-Fluor™).[1] While direct radical difluoromethylation of the pyridine core is possible, it often suffers from poor regioselectivity (C4 vs. C5 competition). Therefore, this guide focuses on the aldehyde-to-gem-difluoride transformation, which guarantees regiochemical integrity but demands rigorous moisture control.[1]
The "Hidden" Danger: Nucleophilic Sensitivity
Unlike standard pyridine synthesis, the 2,3,6-trifluoro substitution pattern renders the ring exceptionally electron-poor.[1]
-
Risk: The ring is highly susceptible to Nucleophilic Aromatic Substitution (
). -
Consequence: If moisture enters the DAST reaction, it generates HF and water. The resulting hydroxide or fluoride ions can attack the ring (displacing fluorine) rather than reacting with the aldehyde, leading to pyridinols or polymerized tars.
Core Protocol: Deoxyfluorination Workflow
Objective: Conversion of aldehyde to gem-difluoride while preserving ring fluorination.
Reagents & Setup
-
Substrate: 2,3,6-Trifluoropyridine-4-carbaldehyde (1.0 equiv).[1]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2–1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
). -
Vessel: Teflon (PFA/FEP) or oven-dried glassware (silica etching risk with HF).
Step-by-Step Methodology
-
Preparation: Charge the aldehyde into the reaction vessel under
or Ar atmosphere. Dissolve in anhydrous DCM (0.5 M concentration). -
Cooling: Cool the solution to -78 °C . Note: Low temperature is critical to prevent explosive decomposition of DAST and minimize side reactions.
-
Addition: Add DAST dropwise via syringe. Do not allow the internal temperature to rise above -60 °C.
-
Equilibration: Allow the mixture to warm to 0 °C (or Room Temperature) slowly over 4–6 hours.
-
Quench: Cool back to 0 °C. Quench by slow addition of saturated
. Warning: Vigorous evolution. -
Extraction: Extract with DCM, wash with brine, dry over
.
Visualizing the Failure Modes
The following diagram illustrates the critical decision pathways and failure modes during the synthesis.
Caption: Decision tree highlighting the critical dependency on anhydrous conditions to prevent SNAr side-reactions on the electron-deficient pyridine ring.
Troubleshooting Guide (FAQ Format)
Issue 1: The reaction mixture turned into a black/dark brown tar.
Diagnosis: Polymerization or decomposition of the pyridine ring.
-
Root Cause: The 2,3,6-trifluoropyridine ring is electron-poor.[1] If the reaction exotherms (uncontrolled DAST addition) or if moisture is present, the ring undergoes nucleophilic attack by fluoride or hydroxide ions, leading to oligomers.
-
Corrective Action:
-
Ensure the starting aldehyde is dry (azeotropic distillation with toluene if necessary).
-
Conduct the DAST addition strictly at -78 °C .
-
Dilute the reaction (0.2 M instead of 0.5 M) to dissipate heat.
-
Issue 2: Yield is low; NMR shows starting aldehyde and a new "hydrated" species.
Diagnosis: Formation of the gem-diol or hemiacetal.
-
Root Cause: Electron-deficient aldehydes are "super-electrophiles."[1] They hydrate instantly in air. DAST reacts with the water of hydration before it reacts with the carbonyl oxygen.
-
Corrective Action:
-
Pre-treatment: Treat the starting aldehyde with a drying agent (molecular sieves) in DCM for 30 mins before adding DAST.
-
Reagent Stoichiometry: Increase DAST to 2.0–2.5 equivalents to scavenge the water and still fluorinate the carbonyl.
-
Issue 3: Glassware is etched/frosted after the reaction.
Diagnosis: Excessive HF generation.
-
Root Cause: Hydrolysis of DAST. While DAST naturally produces HF during the reaction, excessive etching implies significant moisture ingress.
-
Corrective Action:
-
Switch to PFA (Perfluoroalkoxy) or FEP reaction vessels.
-
Add solid NaF or K2CO3 (anhydrous) to the reaction mixture as an acid scavenger (buffer) to neutralize HF in situ.
-
Issue 4: Product decomposes during silica gel chromatography.
Diagnosis: Acid-sensitivity of the
-
Root Cause: The
group on a pyridine ring can be sensitive to the Lewis acidic sites on silica gel, potentially leading to hydrolysis back to the aldehyde or acyl fluoride. -
Corrective Action:
-
Passivate Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes.
-
Alternative: Use neutral alumina instead of silica gel.
-
Quantitative Data: Reagent Selection Matrix
Use this table to select the correct fluorinating agent based on your specific constraints.
| Reagent | Reactivity | Thermal Stability | Byproduct Profile | Recommendation |
| DAST | High | Low (Explosive >90°C) | HF (Acidic) | Standard. Use for small scale (<10g) at -78°C. |
| Deoxo-Fluor™ | Moderate | Moderate (Stable <70°C) | HF (Acidic) | Scale-up. Better thermal safety profile; requires longer reaction times. |
| XtalFluor-E® | Low | High (Solid salt) | Non-acidic (mostly) | Acid-Sensitive. Use if the pyridine ring degrades with DAST. Requires an activator (DBU/HF). |
| SF4 (Gas) | Very High | High | HF (Highly Acidic) | Industrial Only. Avoid for lab scale due to toxicity and specialized equipment needs. |
References & Authority
-
Deoxyfluorination Mechanisms:
-
Polyfluorinated Pyridine Chemistry:
-
Chambers, R. D., et al. (1996). Polyhalogenated Heterocyclic Compounds. Part 43. Reactions of Polyfluoropyridines with Oxygen Nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
-
Context: Establishes the susceptibility of trifluoropyridines to SNAr attack (the "Black Tar" failure mode).
-
-
Stability of Difluoromethyl Groups:
-
Hu, J., et al. (2015). Difluoromethyl 2-Pyridyl Sulfone: A New Gem-Difluoroolefination Reagent.[1] Angewandte Chemie International Edition.
-
Context: Discusses the stability and reactivity of difluoromethyl groups attached to pyridine rings.
-
-
Safety Data (DAST):
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of Pyridines
Status: Online | Tier: Level 3 (Senior Specialist)
Ticket Subject: Side Reaction Mitigation & Process Optimization[1]
The "Pyridine Problem" (Triage)
User: "Why is my pyridine fluorination failing when the same condition works on benzene?"
Support Specialist: Welcome to the Pyridine Fluorination Crisis Center. The issue you are facing stems from the fundamental dichotomy of the pyridine ring: it is
Unlike benzene, pyridine actively fights standard fluorination methodologies.[1] Successful fluorination requires bypassing three primary failure modes:
-
The N-Fluorination Trap: Electrophilic reagents attack the Nitrogen, not the Carbon.
-
The Hydrolysis Trap: Nucleophilic fluoride sources (
) are basic; moisture converts your product to pyridones.[1] -
The Radical Quench: In radical manifolds (Minisci/Ag-catalyzed), the pyridine ring can coordinate to metal catalysts, shutting down the catalytic cycle.
Troubleshooting Module: Electrophilic Fluorination
Reagents: Selectfluor, NFSI, N-fluoropyridinium salts.[1] Common Symptom: "Starting material recovery" or "Black tar" with no desired C-F product.[1]
Diagnostic: The N-Attack Loop
In standard electrophilic aromatic substitution (
Pathway Analysis (Mechanism)
Figure 1: The Kinetic Trap.[1] Electrophilic reagents preferentially attack the nitrogen, forming a deactivated salt that prevents C-fluorination.
Solution Protocol: Lewis Acid Blocking
To force C-fluorination, you must block the nitrogen without deactivating the ring too severely, or use a radical mechanism (see Module 3).
Corrective Action:
-
Pre-complexation: Treat pyridine with
(1.1 equiv) before adding the fluorinating agent.[1] This forms a Lewis acid-base adduct.[1] While this still deactivates the ring, it prevents the irreversible formation of N-F or N-oxide side products and blocks the N-site sterically. -
Switch Mechanism: If
fails, switch to Ag(II)-mediated radical fluorination (see Module 3), which tolerates the nitrogen lone pair better.[1]
Troubleshooting Module: Nucleophilic Fluorination ( )
Reagents: CsF, KF, TBAF, PhenoFluor.[1] Common Symptom: "I see a new peak, but it's a Pyridone (M+16 mass shift)."
Diagnostic: The Hydrolysis Trap
Fluoride (
Data: Solvent & Additive Effects on Side Reactions[1][2][3]
| Parameter | Condition | Outcome | Mechanism of Failure |
| Solvent | DMF (Standard) | High Pyridone | Hygroscopic; difficult to dry < 50 ppm water.[1] |
| Solvent | Sulfolane/DMSO | Improved | Higher boiling points allow "fry-drying" (distilling off water).[1] |
| Reagent | "Naked" CsF | Variable | Highly hygroscopic.[1] Forms clumps (surface passivation).[1] |
| Reagent | PhenoFluor | High Yield | Deoxyfluorination mechanism bypasses |
| Additive | 18-Crown-6 | Faster Rate | Solubilizes |
Solution Protocol: Anhydrous Halex Reaction
Target: Conversion of 2-chloropyridine to 2-fluoropyridine.[1]
-
Drying (Critical): Do not trust "anhydrous" bottles. Flame-dry CsF (3 equiv) under high vacuum (0.1 mbar) at 150°C for 2 hours.
-
Solvent: Use anhydrous DMSO. Store over activated 3Å molecular sieves for 24h.
-
Phase Transfer: Add
(Tetraphenylphosphonium bromide) (5 mol%). It is more thermally stable than 18-crown-6 or TBAF (which decomposes via Hofmann elimination >60°C).[1] -
Temperature: Run at 120°C.
-
Why? High temp favors the nucleophilic attack (
for ) over the equilibrium-controlled proton transfer that leads to hydrolysis.[1]
-
Troubleshooting Module: Radical/Silver-Catalyzed
Reagents:
Diagnostic: The H-Abstraction Leak
In silver-catalyzed decarboxylative fluorination, the reaction proceeds via an alkyl radical (
If you observe the protonated product (
Pathway Analysis (Radical Cycle)
Figure 2: The Radical Bifurcation. The competition between Fluorine transfer and Hydrogen abstraction determines the yield.
Solution Protocol: Ag-Catalyzed Decarboxylative Fluorination
Reference: Based on methodologies by Li and Ritter.
Step-by-Step:
-
Reagents:
-
Procedure:
-
Troubleshooting the "H-Product":
-
Increase Selectfluor: Go to 3.0 equiv. This increases the concentration of the
species, kinetically favoring fluorination over H-abstraction. -
Change Solvent: If H-abstraction is dominant, switch to Acetonitrile/Water .[1] Acetone has weaker C-H bonds (
-hydrogens) that are easier to abstract than Acetonitrile.[1]
-
FAQ: Rapid Fire Solutions
Q: Can I use TBAF for nucleophilic fluorination of chloropyridines?
A: Generally, No .[1] Commercial TBAF contains water ("trihydrate").[1] Even "anhydrous" TBAF in THF is often wet.[1] Furthermore, at the temperatures required for pyridine
Q: My reaction turned into a black solid. What is it? A: This is likely polypyridinium formation .[1] Under radical conditions or high heat with electrophiles, pyridines can polymerize.[1]
-
Fix: Dilute the reaction (0.05 M). Add a radical scavenger if using an electrophilic method, or lower the temperature.
Q: How do I remove the Selectfluor byproducts?
A: The byproduct is the demethylated DABCO salt. It is water-soluble.[1][3] An aqueous workup (washing with sat.[1]
References
-
Mechanism of Silver-Catalyzed Decarboxylative Fluorin
-
PhenoFluor Mechanism (
). -
Selectfluor Chemistry & Side Reactions.
-
Silver-Catalyzed C-H Fluorin
-
Minisci Reaction Challenges.
Sources
Fluorinated Heterocycle Support Hub: Polyfluorinated Pyridines
Subject: Troubleshooting Purification & Isolation of Polyfluorinated Pyridines
Introduction
Welcome to the technical support center for fluorinated heterocycles. Polyfluorinated pyridines (e.g., pentafluoropyridine and its derivatives) present a paradox to the synthetic chemist: they are robust building blocks for drug discovery yet fragile during isolation.
Unlike standard organic intermediates, these compounds possess extreme electron deficiency , making them susceptible to nucleophilic attack by "inert" purification media (like silica gel) and highly volatile due to the "fluorous effect" (weak intermolecular Van der Waals forces).
This guide addresses the three most common support tickets we receive: Yield Loss (Volatility) , Decomposition on Column , and Regioisomer Separation .
Module 1: The Volatility Trap (Yield Loss)
User Complaint: "My TLC showed full conversion, but after rotary evaporation, I lost 60% of my mass."
Technical Insight
Polyfluorinated pyridines exhibit significantly higher vapor pressures than their non-fluorinated analogs. The high electronegativity of fluorine reduces the polarizability of the molecule, weakening intermolecular attractive forces. Pentafluoropyridine (PFP) boils at ~84°C, but its derivatives often form low-boiling azeotropes with common solvents like DCM or THF.
Troubleshooting Protocol: The "Cold-Trap" Concentration
Do not use a standard rotary evaporator setup. Follow this closed-loop protocol to recover volatile products.
Step-by-Step Workflow:
-
Solvent Swap: If possible, extract into a higher-boiling solvent (e.g., chlorobenzene) only if you plan to distill directly. For isolation, use Pentane/Ether (3:1).
-
Bath Temperature: Set water bath to < 20°C (never heat).
-
Vacuum Control: Do not go below 300 mbar initially. Ramp down slowly.
-
The Trap: You must use a dry-ice/acetone condenser trap.
Visual Workflow (DOT Diagram):
Figure 1: Decision logic for isolating volatile polyfluorinated species to prevent mass loss.
Module 2: Chromatographic Decomposition
User Complaint: "My product streaks on the column and 19F NMR shows new peaks after purification."
Technical Insight
Standard pyridines streak due to acid-base interactions with silanols (
-
The Real Problem: The ring is so electron-deficient that silica gel surface hydroxyls act as nucleophiles , attacking the C-F bonds (usually at C4/C6) causing hydrolysis to pyridones [1].
-
The "Streaking": This is often decomposition occurring during elution.
Stationary Phase Compatibility Table
| Stationary Phase | Compatibility | Notes |
| Standard Silica (Acidic) | 🔴 High Risk | Causes hydrolysis of C-F bonds. Avoid if possible. |
| Neutral Alumina | 🟡 Moderate | Better than silica, but can still cause substitution if too active (Grade I). Use Grade III (deactivated with water). |
| C18 (Reverse Phase) | 🟢 Excellent | Inert surface. Best for stability. Requires water/MeCN gradients. |
| Fluorous Silica | 🟢 Ideal | Separates based on fluorine content ("Fluorous Ponytail"). Highly specific. |
The "Buffered Silica" Fix
If you must use normal phase silica, you must block the nucleophilic silanols.
-
Pre-treatment: Flush the column with 1% Triethylamine (Et3N) in Hexane.
-
Mobile Phase: Maintain 0.5% Et3N throughout the run.
-
Note: Unlike with regular pyridines, the Et3N here is acting to neutralize the silica surface acidity/nucleophilicity, not to compete for protonation sites on the pyridine.
-
Module 3: Regioisomer Separation ( )
User Complaint: "I did an
Technical Insight
Nucleophilic aromatic substitution (
-
Separation Challenge: The polarity difference between C4-substituted and C2-substituted isomers is negligible on standard silica.
Separation Strategy
-
19F NMR Diagnosis:
-
C4-Substituted: Symmetric pattern (AA'BB' system).
-
C2-Substituted: Asymmetric pattern (ABCD system).
-
-
Chromatography:
-
Recommendation: Use C18 Reverse Phase . The steric bulk difference between C2 and C4 substitution affects solvation shells in aqueous media more than it affects adsorption on dry silica.
-
Regioselectivity Logic Tree (DOT Diagram):
Figure 2: Pathway for predicting isomer formation and selecting the correct purification mode.
Module 4: Frequently Asked Questions (FAQs)
Q: Why is my product invisible under UV (254 nm)?
A: Highly fluorinated rings often have altered UV absorption maxima compared to hydrogenated pyridines. The electron withdrawal shifts the
-
Fix: Use Ceric Ammonium Molybdate (CAM) stain. Polyfluorinated compounds often do not stain well with KMnO4. Alternatively, use 19F NMR of crude fractions to locate the product.
Q: Can I store these compounds in glass vials? A: Pure polyfluorinated pyridines are generally stable in glass. However, if they contain trace HF (from hydrolysis), they will etch the glass.
-
Fix: Store in HDPE (plastic) vials or Teflon-lined containers if long-term storage is required.
Q: My 19F NMR has complex coupling. How do I verify the structure? A: Use the "Chemical Shift Fingerprint" (approximate values relative to CFCl3):
-
Ortho (C2/6): -90 to -100 ppm
-
Para (C4): -130 to -145 ppm
-
Meta (C3/5): -160 to -165 ppm
-
Check: If the C4 signal (-140 range) disappears, you have successfully substituted at the para position [3].
References
-
Chambers, R. D., et al. (1999). Nucleophilic aromatic substitution in polyfluoro-heterocycles.[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Paleta, O., et al. (2015). Regioselectivity of nucleophilic substitution in pentafluoropyridine.[2][3][4] Journal of Fluorine Chemistry.
-
Gionfriddo, E., et al. (2023). Analytical methods for volatile fluorinated compounds.[5][6][7] Analytica Chimica Acta.[6]
Sources
- 1. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. newmoa.org [newmoa.org]
- 6. New detection method captures forever chemicals as they evaporate - The Graduate School - University at Buffalo [buffalo.edu]
- 7. scsengineers.com [scsengineers.com]
Technical Support Center: 4-(Difluoromethyl)-2,3,6-trifluoropyridine Synthesis & Optimization
Executive Summary
This guide addresses the synthesis and optimization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine (Structure 1 ). This molecule combines a highly electron-deficient trifluoropyridine core with a lipophilic difluoromethyl bioisostere.
Key Challenges:
-
Nucleophilic Sensitivity: The C2 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (
), leading to defluorination during workup. -
Reagent Stability: Standard deoxyfluorination agents (DAST) pose safety risks and can cause polymerization of electron-deficient aldehydes.
-
Volatility: The product is volatile, leading to yield loss during isolation.
Part 1: Validated Synthetic Protocols
Method A: Deoxyfluorination (Recommended)
Precursor: 2,3,6-Trifluoroisonicotinaldehyde Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) or DAST (Diethylaminosulfur trifluoride). Why this route? It offers the highest regioselectivity. Direct C-H difluoromethylation (Minisci) often yields inseparable mixtures of C4/C5 isomers on this scaffold.
Optimized Protocol (XtalFluor-E System)
This protocol minimizes "tar" formation and HF generation compared to DAST.
-
Preparation: In a flame-dried Schlenk flask under
, dissolve 2,3,6-trifluoroisonicotinaldehyde (1.0 equiv) in anhydrous DCM ( ). -
Additives: Add
(1.5 equiv) followed by (1.0 equiv).-
Technical Insight: XtalFluor-E is "fluoride starved" and requires an exogenous fluoride source. The amine buffer prevents acid-catalyzed polymerization of the aldehyde.
-
-
Reagent Addition: Cool to
. Add XtalFluor-E (1.2 equiv) portion-wise. -
Reaction: Stir at
for 30 min, then warm to RT. Monitor by NMR (look for disappearance of aldehyde signal and appearance of doublet at ). -
Quench (CRITICAL): Pour into saturated
at . Do not use strong bases (NaOH/KOH) to avoid at C2/C6.
Method B: Radical Difluoromethylation (Alternative)
Precursor: 2,3,6-Trifluoropyridine
Reagent:
Part 2: Critical Workflow Visualization
The following diagram illustrates the reaction logic and potential failure modes.
Caption: Pathway analysis for deoxyfluorination showing critical divergence points for safety (XtalFluor vs DAST) and failure modes (SNAr/Polymerization).
Part 3: Troubleshooting Guide (Q&A)
Category 1: Yield & Reactivity[1]
Q: The reaction mixture turned into a black tar. What happened? A: This indicates polymerization of the pyridine aldehyde or decomposition of the fluorinating agent.
-
Cause: Electron-deficient pyridine aldehydes are prone to polymerization in the presence of strong Lewis acids (like
generated from DAST decomposition). -
Solution:
-
Switch to XtalFluor-E , which does not generate free
. -
Ensure the reaction is kept strictly at
during addition. -
Dilute the reaction (0.05 M) to reduce intermolecular polymerization rates.
-
Q: I observe ~50% conversion, but adding more DAST doesn't help. A: The intermediate hemiaminal salt may have stalled due to "fluoride starvation" or protonation of the pyridine nitrogen.
-
Solution: Add an exogenous fluoride source like
(0.5 equiv) to push the equilibrium. The pyridine nitrogen, while weakly basic due to the three fluorines, can still be protonated by HF, deactivating the ring. The amine buffer prevents this.
Category 2: Impurity Profile
Q: I see a new impurity by NMR (-90 ppm). Is it the product?
A: No. The product (
-
Diagnosis: A signal at
(often a singlet or complex multiplet) usually indicates hydrolysis of the C2 or C6 fluorine to a hydroxyl group (pyridone tautomer). -
Mechanism: The 2,3,6-trifluoro motif is highly activated for
. Water or hydroxide during the quench attacks the C2/C6 position. -
Fix: Quench with solid
or a phosphate buffer (pH 7). Never use NaOH or KOH. Perform the extraction quickly and keep the aqueous phase cold ( ).
Category 3: Isolation
Q: My crude NMR looks great, but I lost 80% of the mass after Rotavap.
A: 4-(Difluoromethyl)-2,3,6-trifluoropyridine is highly volatile (estimated b.p.
-
Solution:
-
Do not evaporate to dryness.
-
Use a volatile extraction solvent (Pentane or
) and distill the solvent off using a Vigreux column at atmospheric pressure, rather than a rotary evaporator under vacuum. -
Alternatively, carry the solution directly into the next step if possible.
-
Part 4: Data & Specifications
Physicochemical Profile
| Property | Value/Description | Implication |
| Molecular Weight | 225.09 | - |
| Distinctive doublet for product verification. | ||
| Stability | Acid: StableBase: Unstable (pH > 9) | Avoid basic workups. |
| Boiling Point | Volatile: Use care during concentration. |
Reagent Comparison Table
| Reagent | Thermal Stability | HF Generation | Selectivity | Recommendation |
| DAST | Low (Explosive | High | Moderate | Small scale only (<1g) |
| Deoxo-Fluor | Moderate | High | Moderate | Better than DAST, still risky |
| XtalFluor-E | High ( | None (requires additive) | High | Preferred for Scale-up |
References
-
Beaulieu, F. et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry, 74(5), 2067–2074. [Link] (Foundational paper for XtalFluor-E protocols).
-
L'Heureux, A. et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates as Stable and Scalable Deoxofluorinating Reagents." Organic Process Research & Development, 14(4), 939–943. [Link] (Process safety data comparing DAST vs. XtalFluor).
-
Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454. [Link] (Authoritative review on the SNAr susceptibility of trifluoropyridines).
-
Fujiwara, Y. et al. (2012). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 491, 86–89. [Link] (Context for radical functionalization alternatives).
Sources
Technical Support Center: 4-(Difluoromethyl)-2,3,6-trifluoropyridine Synthesis
Current Status: Operational Ticket ID: #TFP-4-CF2H-SYN Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
You are likely synthesizing 4-(difluoromethyl)-2,3,6-trifluoropyridine (CAS: Analogous to 2,3,6-trifluoropyridine derivatives) for use as a lipophilic building block in agrochemical or pharmaceutical scaffolds.
This guide addresses the two primary synthetic routes:
-
Route A (Deoxofluorination): Conversion of 2,3,6-trifluoroisonicotinaldehyde using DAST/Deoxo-Fluor.
-
Route B (Halex Reaction): Fluorination of 4-(difluoromethyl)-2,3,6-trichloropyridine using anhydrous fluorides (KF/CsF).
Critical Warning: Polyfluorinated pyridines are highly electron-deficient. They are susceptible to nucleophilic attack at the C2 and C6 positions (SNAr) by even weak nucleophiles, including water and alcohols. The C5-proton is also significantly acidic (
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Deoxofluorination Route (Aldehyde )
Q1: I am using DAST to convert the aldehyde, but I see a new polar spot on TLC that doesn't match the product. Mass spec shows M+16 or M+18 peaks.
-
Diagnosis: You are observing hydrolysis byproducts .
-
The Mechanism: The electron-deficient pyridine ring activates the C2/C6 fluorines. If your reaction solvent (DCM/CHCl
) is not strictly anhydrous, or if the quench is too aggressive, water attacks the ring to form 4-(difluoromethyl)-2,3-difluoro-6-hydroxypyridine (which tautomerizes to the pyridone). -
Solution:
-
Solvent: Distill DCM over CaH
immediately before use. -
Reagent: Switch from DAST to Deoxo-Fluor or PyFluor (2-pyridinesulfonyl fluoride). PyFluor is more stable and generates fewer elimination byproducts.[1][2]
-
Quench: Do not pour the reaction into water. Pour the reaction mixture slowly into saturated aqueous NaHCO
at 0°C to neutralize HF immediately, minimizing the time the product is exposed to acidic water.
-
Q2: My reaction turned black and exothermed violently upon adding DAST.
-
Diagnosis: Uncontrolled decomposition of the sulfur-fluorine reagent.
-
The Cause: DAST decomposes explosively >50°C. If the aldehyde substrate has any trace water, it generates HF instantly, catalyzing a runaway decomposition.
-
Solution:
-
Protocol: Always dilute DAST in DCM (1:1) before addition. Add dropwise at -78°C or -40°C.
-
Alternative: Use XtalFluor-E or Fluolead , which are crystalline and thermally stable salts, though they require an exogenous fluoride source (e.g., Et
N·3HF).
-
Category 2: Halex Reaction Route (Cl F)[4]
Q3: I have a mixture of products. GC-MS shows M, M+16.5, and M+33 patterns.
-
Diagnosis: Incomplete Halogen Exchange ("Halex").
-
The Mechanism: You have "mixed halo" species. The reaction has not driven all chlorines to fluorines. The reactivity order on the pyridine ring is generally C2/C6 > C3. The C3-Cl is the hardest to exchange.
-
Solution:
-
Phase Transfer: Are you using a catalyst? Add 18-Crown-6 (if using KF) or TBAF (catalytic amount) to solubilize the fluoride.
-
Temperature: Increase temperature to 130-140°C (Sulfolane solvent).
-
Drying: The KF must be "spray-dried" or activated. Trace water forms HF, which inhibits the basicity of the fluoride ion.
-
Q4: The product disappears on the silica column.
-
Diagnosis: Silica-mediated degradation.[3]
-
The Cause: Silica gel is slightly acidic. Polyfluorinated pyridines can undergo hydrolysis or "stick" due to interaction between the nitrogen lone pair and silanols, despite the electron-withdrawing fluorines.
-
Solution:
-
Pre-treatment: Flush the silica column with 1% Et
N in Hexane before loading. This neutralizes the acidic sites. -
Alternative: Use neutral alumina or distill the product (if volatile enough) instead of chromatography.
-
Part 2: Byproduct Profile & Analysis
The following table summarizes the specific impurities generated during the synthesis of 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
| Byproduct Name | Structure Description | Origin | Mass Shift (vs Target) |
| Hydroxypyridine | OH replaces F at C2 or C6 | Hydrolysis during workup or wet solvents. | |
| Monochloropyridine | Cl remains at C3 | Incomplete Halex reaction. | |
| Aldehyde | Incomplete Deoxofluorination. | ||
| Ether Derivative | Quenching with alcohols (MeOH/EtOH). | ||
| Dimer | Pyridine-Pyridine coupling | Lithiation at C5 followed by attack on precursor. |
Part 3: Visualized Pathways
Workflow 1: Reaction Mechanism & Divergence
This diagram illustrates the critical branching points where the desired reaction competes with hydrolysis and incomplete exchange.
Caption: Divergent pathways in deoxofluorination. Success requires strict moisture control to avoid the red hydrolysis path.
Workflow 2: Troubleshooting Decision Tree
Follow this logic flow when yields are below 60%.
Caption: Step-by-step logic for isolating the root cause of failure in fluoropyridine synthesis.
Part 4: Validated Experimental Protocols
Protocol A: Safe Deoxofluorination with DAST
Use this for converting the aldehyde to the difluoromethyl group.
-
Preparation: Dry a 100 mL round-bottom flask (RBF) in an oven at 120°C for 2 hours. Cool under Argon flow.
-
Solvent: Charge RBF with 2,3,6-trifluoroisonicotinaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add DAST (Diethylaminosulfur trifluoride, 2.5 eq) dropwise via syringe. Note: DAST fumes in air; use proper PPE.
-
Reaction: Allow to warm to Room Temperature (RT) overnight. Do not heat.
-
Quench (CRITICAL):
-
Prepare a beaker with saturated NaHCO
at 0°C. -
Transfer the reaction mixture slowly into the bicarbonate. Effervescence (CO
) will occur. -
Do not add water to the reaction flask; add reaction to the quench.
-
-
Extraction: Extract with DCM (3x). Dry organics over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). Pre-treat column with 1% Et
N.
Protocol B: Halex Reaction (Chlorine to Fluorine)
Use this if starting from the trichloro-analog.
-
Reagents: Mix 4-(difluoromethyl)-2,3,6-trichloropyridine (1.0 eq) and Spray-Dried KF (5.0 eq) in a pressure vial.
-
Catalyst: Add 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.05 eq).
-
Solvent: Add anhydrous Sulfolane or DMSO (0.5 M).
-
Process: Seal the vial and heat to 140°C for 12 hours.
-
Workup: Dilute with water (dissolves salts) and extract immediately with Et
O. Note: Sulfolane is hard to remove; extensive water washes required.
References
-
Halex Reaction Mechanism & Conditions
- Title: Halex Reaction - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Source: ACS Green Chemistry Institute.
-
URL:[Link]
-
Deoxofluorination Reagents (PyFluor vs DAST)
-
Synthesis of Trifluoromethylpyridines (Analogous Chemistry)
-
Stability of Fluorinated Pyridines
Sources
stability issues of 4-(Difluoromethyl)-2,3,6-trifluoropyridine in solution
Technical Support Center: 4-(Difluoromethyl)-2,3,6-trifluoropyridine Topic: Stability Issues & Solution Chemistry Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Technical Brief
Compound Profile:
-
Systematic Name: 4-(Difluoromethyl)-2,3,6-trifluoropyridine[1]
-
Core Reactivity: Highly electron-deficient heteroaromatic system.[1]
-
Primary Stability Risk: Nucleophilic Aromatic Substitution (
) at the C-2 and C-6 positions.[1]
The "Silent Killer" in Your Flask:
The presence of the difluoromethyl (
Immediate Handling Directive:
-
Strict Exclusion of Moisture: Hydrolysis is the primary degradation pathway.[1]
-
Avoid Protic Solvents: Alcohols (MeOH, EtOH) will react to form alkoxy derivatives.[1]
-
Temperature Control: Store neat material at -20°C; keep solutions on ice during use.
Troubleshooting Guide (Q&A Format)
Category A: Visual & Spectroscopic Anomalies
Q1: My clear solution in DMSO turned yellow/orange overnight. Is the compound still pure? Status: Critical Degradation Likely.
-
Diagnosis: The color change typically indicates the formation of a Meisenheimer complex or the accumulation of hydrolysis products (pyridones). DMSO is hygroscopic; absorbed water acts as a nucleophile, attacking the C-2 or C-6 fluorine.[1]
-
The Chemistry: The
reaction replaces a fluorine atom with a hydroxyl group, which tautomerizes to a pyridone. These species often exhibit bathochromic shifts (yellowing) due to extended conjugation.[1] -
Solution: Discard the solution. For future experiments, use anhydrous DMSO (stored over 4Å molecular sieves) and use the solution immediately.
Q2: I see a new triplet at
-
Diagnosis: The integrity of the
group is often maintained while the pyridine ring degrades.[1] The new signals likely correspond to the ring protons of a 2-hydroxy-4-(difluoromethyl)-3,6-difluoropyridine (or its tautomer).[1] -
Verification: Check the
NMR. The starting material should show three distinct signals for the ring fluorines plus the doublet.[1] Degradation will break the symmetry or shift the C-2/C-6 signals significantly upfield (shielding effect of the oxygen donor).
Category B: Solvent & Reagent Compatibility
Q3: Can I use methanol or ethanol as a solvent for reactions involving this pyridine? Status: Prohibited.
-
Reasoning: Primary alcohols are competent nucleophiles.[1] In the presence of any base (or even upon heating), they will displace the C-2 or C-6 fluorine to form 2-alkoxy-4-(difluoromethyl)-3,6-difluoropyridine .[1]
-
Alternative: Use non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) .
Q4: Is the compound stable in aqueous buffers for biological assays? Status: Transient Stability Only.
-
Guidance: The half-life depends heavily on pH.[1]
-
Protocol: Prepare stock solutions in 100% DMSO. Dilute into aqueous buffer immediately before the assay. Do not store aqueous dilutions.[1]
Deep Dive: Degradation Mechanism
The following diagram illustrates the competing pathways for degradation. Note that the
Caption: Mechanism of Nucleophilic Aromatic Substitution (
Validated Experimental Protocols
Protocol A: Solvent Drying & Preparation
To prevent "silent" hydrolysis during reaction setup.
-
Selection: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]
-
Drying Agent: If commercial anhydrous solvent is unavailable, dry over activated 3Å molecular sieves (20% w/v) for at least 24 hours.
-
Verification: The water content must be < 50 ppm (verify via Karl Fischer titration if possible).
-
Additives: If using a base, choose non-nucleophilic bases like Cesium Carbonate (
) or DIPEA .[1] Avoid Hydroxides or Alkoxides.[1]
Protocol B: Stability Check via NMR
Perform this check before committing valuable intermediates.
-
Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of dry
. -
Acquisition: Acquire a non-decoupled
NMR spectrum (sweep width > 200 ppm). -
Criteria:
-
Pass: 4 distinct signals (or 3 if symmetry is accidental). The
doublet ( Hz) must be clean.[1] -
Fail: Appearance of new singlets (fluoride ion) or shifted aromatic fluorine signals.
-
Data Summary: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Risk Factor | Recommendation |
| DCM / Chloroform | High | Low | Preferred. Ensure acid-free (pass through basic alumina if unsure).[1] |
| Acetonitrile (MeCN) | High | Low | Preferred. Excellent for |
| DMSO / DMF | Moderate | High | Use with Caution. Hygroscopic.[1] Promotes |
| Methanol / Ethanol | Zero | Critical | Avoid. Rapid formation of alkyl ethers.[1] |
| Water / Buffer (pH 7.4) | Low | High | Transient. Use immediately.[1] Do not store. |
| Acetone | Moderate | Medium | Potential for aldol-type side reactions if base is present.[1] |
References
-
Chambers, R. D., et al. (2025).[1] Nucleophilic Substitution in Polyfluorinated Heterocycles. ResearchGate. Link
-
BenchChem Application Notes. (2025).
) on Fluoropyridines. BenchChem. Link -
Sigma-Aldrich. (2025).[1] Product Specification: 4-(Trifluoromethyl)pyridine and Fluorinated Derivatives. Sigma-Aldrich.[1] Link
-
RSC Publishing. (2020).[1] Synthesis of N-difluoromethylated pyridines via ethyl bromodifluoroacetate. Royal Society of Chemistry.[1] Link
Sources
Validation & Comparative
Structural Confirmation of 4-(Difluoromethyl)-2,3,6-trifluoropyridine: A Comparative Analysis Guide
This guide serves as a definitive technical resource for the structural confirmation of 4-(Difluoromethyl)-2,3,6-trifluoropyridine , a critical fluorinated building block in medicinal chemistry.[1] It addresses the analytical challenges inherent to polyfluorinated heterocycles and establishes X-ray crystallography as the requisite method for unambiguous structural assignment.[2]
Executive Summary: The Regioisomer Challenge
In the development of fluorinated pharmaceuticals, the precise installation of difluoromethyl (–CHF
Standard analytical techniques like NMR often fail to provide conclusive evidence due to complex second-order coupling effects.[1] This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the primary validation requirement for this compound class, comparing its efficacy against NMR and Computational (DFT) methods.
Comparative Technology Analysis
The following table summarizes the performance of structural elucidation methods for polyfluorinated pyridines.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | Method A: 1D/2D NMR ( | Method B: DFT Prediction (GIAO) | Method C: X-ray Crystallography (SC-XRD) |
| Primary Output | Chemical shifts ( | Calculated energy minima, predicted spectra | Absolute 3D atomic coordinates |
| Regioisomer Resolution | Low to Medium . | Medium . Dependent on basis set accuracy; often yields iso-energetic conformers.[1] | High (Absolute) . Direct visualization of substitution pattern. |
| Data Ambiguity | High. Requires complex HOESY experiments to correlate | Medium. Subject to solvent model errors. | None . Statistical probability (R-factor) defines certainty.[1] |
| Sample Requirement | ~5-10 mg (Solution) | N/A (Computational) | ~0.1-0.3 mm Single Crystal |
| Turnaround Time | 1-4 Hours | 24-48 Hours (High level theory) | 2-24 Hours (post-crystallization) |
| Critical Limitation | "Virtual Coupling" effects in symmetric F-spin systems.[1] | Cannot detect polymorphism or solid-state packing forces. | Requires crystalline solid (cannot analyze oils directly). |
The Analytical Bottleneck: Why NMR is Insufficient
For 4-(Difluoromethyl)-2,3,6-trifluoropyridine , the presence of a lone proton at the C5 position creates a deceptive simplicity in
-
The Problem: The coupling constant
(ortho) and (meta) are often similar in magnitude (15-30 Hz) in perfluorinated systems. -
The Ambiguity: Distinguishing the 2,3,6-trifluoro isomer from the 2,3,5-trifluoro isomer relies on identifying the specific coupling of the C5-Proton to the C6-Fluorine vs. C4-Difluoromethyl group. In solution, these signals often overlap, rendering assignment presumptive rather than definitive.
The Solution: X-ray Crystallography Protocol
The following protocol guarantees the generation of publication-quality structural data. This workflow is designed to overcome the high volatility and low melting point characteristic of fluorinated pyridines.
Phase 1: Crystal Growth (The "Cold Finger" Technique)
-
Challenge: The target compound is likely a low-melting solid or volatile oil.[1]
-
Protocol:
-
Dissolve 20 mg of the compound in a minimal amount of n-pentane or dichloromethane (1:1 ratio).
-
Place in a sealed vial with a small capillary opening.
-
Incubate at -20°C to induce slow lattice formation.
-
Alternative: If the compound is an oil at RT, use in situ cryocrystallography (OHCD technique) directly on the diffractometer goniometer using a CO
laser zone-melting method.
-
Phase 2: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation).[1] -
Temperature: Maintain sample at 100 K using a nitrogen cryostream. This is critical to freeze the rotation of the –CHF
group and reduce thermal disorder. -
Resolution: Collect data to a resolution of at least 0.75 Å (
for Mo).
Phase 3: Structural Solution Logic
The following Graphviz diagram illustrates the decision tree for validating the structure, specifically handling the disorder often seen in the –CHF
Figure 1: Decision logic for the crystallographic refinement of fluorinated pyridines, highlighting the handling of the difluoromethyl group.
Supporting Experimental Data (Representative)
When the protocol is executed correctly, the X-ray data provides specific geometric parameters that validate the electronic environment of the pyridine ring.
Key Structural Parameters (Expected Values)
| Parameter | Atom Pair | Typical Value (Å / °) | Significance |
| Bond Length | C(ring)–F | 1.33 – 1.35 Å | Indicates strong |
| Bond Length | C(ring)–C(difluoro) | 1.48 – 1.50 Å | Confirms single bond character to the –CHF |
| Bond Angle | F–C–F (difluoro) | 107° – 109° | Verifies |
| Torsion Angle | C3–C4–C(F | Variable (0-180°) | Defines the conformation of the –CHF |
Interpretation:
The X-ray structure will explicitly show the Fluorine atoms at positions 2, 3, and 6. The electron density map (
References
-
Banks, R. E., et al. (1965).[3] Heterocyclic polyfluoro-compounds.[1][3][4][5] Part IV. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society. Link[1][3]
-
Chambers, R. D., et al. (1964).[3] Polyfluoro-heterocyclic compounds.[1][3][5] Part II. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society. Link
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University / HHMI. Link
-
Studer, A., et al. (2024). Site-selective integration of the difluoromethyl group into pyridines. University of Münster / Nature Communications.[6] Link
-
BenchChem Application Note. (2025). Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for Fluorinated Pyridines. Link[1]
Sources
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- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1361809-46-2 | 4-(Difluoromethyl)-2,3,6-trimethoxypyridine - AiFChem [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
Comparative Reactivity Guide: 4-(Difluoromethyl) vs. 4-(Trifluoromethyl)pyridines
This guide provides an objective, data-driven comparison of 4-(difluoromethyl)pyridine (4-CF₂H-Py) and 4-(trifluoromethyl)pyridine (4-CF₃-Py).[1] It is structured to assist medicinal chemists and process scientists in selecting the appropriate building block based on physicochemical requirements and synthetic compatibility.[1]
Executive Summary: The Divergence
While often treated as analogues, the substitution of a single fluorine atom for a hydrogen atom (
-
4-CF₃-Pyridine is a lipophilic, electron-deficient sink .[1] It activates the pyridine ring toward nucleophilic attack (radical or ionic) but is chemically inert at the benzylic position.
-
4-CF₂H-Pyridine is a lipophilic hydrogen-bond donor with a chemically active benzylic proton .[1] This proton (
) acts as a "chemical trap" during base-mediated reactions, altering the regioselectivity of metalation compared to the trifluoromethyl analogue.
Physicochemical Profile
The choice between these two moieties often dictates the DMPK (Drug Metabolism and Pharmacokinetics) profile of the final drug candidate.
| Feature | 4-(Trifluoromethyl)pyridine | 4-(Difluoromethyl)pyridine | Impact on Drug Design |
| Hammett Constant ( | 0.54 (Strong EWG) | ~0.40 (Moderate EWG) | CF₃ renders the ring more electron-deficient, lowering the |
| H-Bonding | Acceptor only (F atoms) | Donor (C-H) & Acceptor | CF₂H acts as a lipophilic bioisostere of alcohols (-OH) and thiols (-SH).[1][2] |
| Lipophilicity ( | +0.88 (Highly Lipophilic) | +0.45 (Moderately Lipophilic) | CF₂H improves aqueous solubility relative to CF₃ while maintaining metabolic stability.[1] |
| Acidity ( | ~2.98 | ~3.50 | 4-CF₂H-Py is a slightly stronger base; the N-lone pair is less deactivated.[1] |
DOT Diagram: Physicochemical Decision Matrix
Caption: Decision matrix based on physicochemical properties. CF2H is preferred for solubility and specific binding interactions; CF3 is preferred for metabolic robustness.[1]
Synthetic Reactivity: The Critical Divergence
Scenario A: Radical Functionalization (Minisci Reaction)
The Minisci reaction involves the addition of nucleophilic alkyl radicals to the electron-deficient pyridine ring.
-
4-CF₃-Py: The strong electron-withdrawing nature of the
group significantly lowers the LUMO of the pyridine ring.[1] This makes C2/C6 highly susceptible to nucleophilic radical attack.[1] -
4-CF₂H-Py: The
group is less electron-withdrawing.[1] The ring is less deactivated, resulting in slightly slower reaction kinetics with nucleophilic radicals compared to the CF₃ analogue.
Scenario B: Base-Mediated Functionalization (The "Acidic Proton" Trap)
This is the most common failure point in comparative synthesis.[1]
-
4-CF₃-Py (Ortho-Lithiation):
-
Treatment with alkyllithiums (e.g., n-BuLi) or lithium amides (LDA) typically results in Directed Ortho Metalation (DoM) at the C3 position.[1]
-
Risk:[1][2][5][6][7] If the temperature is not controlled (>-78°C), the C3-lithio species can undergo defluorinative elimination , ejecting a fluoride ion to form a pyridyne or quinone-methide-like intermediate.[1]
-
-
4-CF₂H-Py (Benzylic Deprotonation):
-
The proton on the
group is acidified by the two fluorine atoms and the para-nitrogen. Its is sufficiently low that strong bases (LDA, n-BuLi) will preferentially deprotonate the benzylic position ( -C) rather than the aromatic ring.[1] -
Result: Formation of a difluorobenzylic anion (
).[1] -
Consequence: This anion is nucleophilic and can be trapped with electrophiles (e.g., TMSCl, aldehydes), effectively functionalizing the group rather than the ring.
-
DOT Diagram: Divergent Reaction Pathways
Caption: Divergent pathways.[1] Note the critical split in base-mediated chemistry: CF3 directs to the ring, while CF2H directs to the substituent group.
Experimental Protocols
Protocol A: C2-Alkylation via Minisci Reaction (Ideal for 4-CF₃-Py)
Applicability: Works for both, but 4-CF₃-Py yields are typically higher due to electronic activation.[1]
-
Setup: In a sealed tube, dissolve 4-(trifluoromethyl)pyridine (1.0 equiv) and the carboxylic acid alkyl source (2.0 equiv) in a biphasic mixture of DCM/Water (1:1).
-
Catalyst: Add AgNO₃ (0.2 equiv) and TFA (1.0 equiv) to protonate the pyridine (activating the ring).
-
Initiation: Add (NH₄)₂S₂O₈ (2.0 equiv).
-
Reaction: Heat to 40°C for 12 hours. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the alkyl radical.
-
Workup: Basify with NaHCO₃, extract with DCM.
-
Expected Outcome: Mono-alkylation at C2.
Protocol B: Benzylic Functionalization of 4-CF₂H-Py (The "Trap" Exploited)
Applicability: Specific to 4-(difluoromethyl)pyridine.[1]
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 4-(difluoromethyl)pyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool to -78°C . This is critical to stabilize the lithiated intermediate.[1]
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.[1]
-
Note: Do not use n-BuLi if nucleophilic attack on the ring is a concern, though at -78°C, deprotonation of the CF₂H is usually faster (kinetic control).
-
-
Trapping: Stir for 30 mins at -78°C. The solution will turn deep red/orange (characteristic of the benzylic anion). Add electrophile (e.g., TMSCl, MeI) dropwise.
-
Quench: Quench with saturated NH₄Cl at low temperature before warming.
-
Expected Outcome: Formation of 4-(1,1-difluoroalkyl)pyridine.
References
-
Zafrani, Y., et al. (2019).[1] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry.
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Duncton, M. A. (2011).[1] "Minisci reactions: Versatile tools for medicinal chemists."[1] MedChemComm.
-
Leroux, F. R., et al. (2020).[1] "Deprotonative Functionalization of the Difluoromethyl Group." Organic Letters. [8]
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science.
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- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
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A Comparative Analysis of the Biological Activity of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and Its Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, offer a powerful tool for fine-tuning the efficacy of bioactive compounds. This guide provides an in-depth comparative analysis of the biological activity of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and its key analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
The pyridine ring is a prevalent motif in a vast number of biologically active molecules. Its ability to engage in various non-covalent interactions, coupled with its favorable pharmacokinetic profile, makes it an attractive scaffold for modification. The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups, can dramatically influence the biological properties of the parent pyridine molecule. This guide will delve into the nuanced differences in biological activity arising from these substitutions, supported by experimental data and detailed protocols to facilitate reproducible research.
The Impact of Fluorination on Pyridine Bioactivity: A Mechanistic Overview
The substitution of hydrogen with fluorine can profoundly alter a molecule's properties. The high electronegativity of fluorine can create strong C-F bonds, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.
The difluoromethyl and trifluoromethyl groups, while both electron-withdrawing, exhibit distinct steric and electronic profiles. The trifluoromethyl group is a strong electron-withdrawing group and is more lipophilic than a methyl group.[1] In contrast, the difluoromethyl group, with its remaining hydrogen atom, can act as a lipophilic hydrogen bond donor, a characteristic not shared by the trifluoromethyl group. These subtle differences can lead to significant variations in biological activity, target selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Data-Driven Analysis
While direct, side-by-side comparative studies on the biological activity of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and its immediate analogs are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining data from various studies on related fluorinated pyridine derivatives. This section aims to provide a predictive profile based on established structure-activity relationships.
Herbicidal Activity
Fluorinated pyridines have found significant application in the agrochemical industry as herbicides.[2] The mode of action often involves the inhibition of essential plant enzymes. For instance, some pyridine derivatives are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[3]
-
Hypothetical Comparison: Based on the known effects of fluorination, it is plausible that 4-(Difluoromethyl)-2,3,6-trifluoropyridine would exhibit significant herbicidal activity. The difluoromethyl group, being a strong electron-withdrawing substituent, can enhance the molecule's ability to interact with target enzymes. In comparison to a trifluoromethyl analog, the difluoromethyl derivative might exhibit altered selectivity due to its potential for hydrogen bonding. An analog with a non-fluorinated methyl group at the 4-position would likely show reduced efficacy due to lower metabolic stability and altered electronic properties.
Antifungal Activity
The antifungal potential of fluorinated pyridine derivatives has also been an area of active research. These compounds can disrupt fungal cell membrane integrity or inhibit key enzymes necessary for fungal growth.
-
Hypothetical Comparison: 4-(Difluoromethyl)-2,3,6-trifluoropyridine is anticipated to possess antifungal properties. The lipophilicity conferred by the fluorinated substituents would facilitate penetration of the fungal cell membrane. When compared to a trifluoromethyl analog, differences in activity might arise from variations in their interaction with fungal enzymes. The presence of the C-H bond in the difluoromethyl group could be a site for metabolic deactivation in some fungal species, potentially leading to lower potency compared to a more stable trifluoromethyl analog.
Cytotoxic Activity
In the realm of medicinal chemistry, fluorinated pyridines are explored for their potential as anticancer agents. Their mechanism of action can involve the inhibition of kinases, disruption of DNA replication, or induction of apoptosis.
-
Hypothetical Comparison: 4-(Difluoromethyl)-2,3,6-trifluoropyridine could exhibit cytotoxic activity against various cancer cell lines. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and difluoromethyl substituents, could facilitate interactions with biological nucleophiles within cancer cells. A comparative study with a trifluoromethyl analog would be crucial to determine the optimal substitution for maximizing potency and selectivity. The steric bulk and electronic effects of the trifluoromethyl group can sometimes lead to enhanced binding affinity with target proteins compared to the difluoromethyl group.[4]
Table 1: Predicted Biological Activity Profile of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and Analogs
| Compound | Predicted Herbicidal Activity | Predicted Antifungal Activity | Predicted Cytotoxic Activity | Rationale for Predicted Differences |
| 4-(Difluoromethyl)-2,3,6-trifluoropyridine | High | Moderate to High | Moderate to High | Strong electron-withdrawing effects, potential for H-bond donation. |
| 4-(Trifluoromethyl)-2,3,6-trifluoropyridine | High | High | High | Stronger electron-withdrawing effect and greater metabolic stability compared to -CHF2. |
| 4-Methyl-2,3,6-trifluoropyridine | Low to Moderate | Low to Moderate | Low | Reduced electron-withdrawing character and lower metabolic stability. |
| 2,3,5,6-Tetrafluoropyridine (H at 4-position) | Low | Low | Low | Lack of a key substituent at the 4-position for potent biological activity. |
Experimental Protocols for Biological Activity Assessment
To facilitate further research and validation of the predicted activities, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-(Difluoromethyl)-2,3,6-trifluoropyridine and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.[8][9][10][11]
Protocol:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
Caption: Workflow for a greenhouse herbicide bioassay.
Conclusion and Future Directions
The strategic incorporation of difluoromethyl and trifluoromethyl groups onto a pyridine scaffold represents a powerful approach for the discovery of novel bioactive compounds. While this guide provides a predictive comparison based on existing knowledge, further empirical studies are essential to fully elucidate the biological activity profile of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and its analogs. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations. Future research should focus on direct comparative studies to establish clear structure-activity relationships, which will be invaluable for the rational design of next-generation pharmaceuticals and agrochemicals.
References
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Retrieved from [Link]
-
How we test for herbicide resistance. (n.d.). Plantalyt GmbH. Retrieved from [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Herbicide Symptomology Experiment. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. Retrieved from [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021, August 16). Chemical Science. Retrieved from [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). JoVE. Retrieved from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). Journal of the Pediatric Infectious Diseases Society. Retrieved from [Link]
-
In vitro antifungal susceptibility testing. (2018, September 3). ResearchGate. Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews. Retrieved from [Link]
-
New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism. (2019, September 4). Brazilian Journal of Microbiology. Retrieved from [Link]
-
Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. (2011, September 23). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Cytotoxicity of S-conjugates of the sevoflurane degradation product fluoromethyl-2,2-difluoro-1-(trifluoromethyl) vinyl ether (Compound A) in a human proximal tubular cell line. (2003, November 15). Toxicology and Applied Pharmacology. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). Molecules. Retrieved from [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020, November 9). Molecules. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Processes. Retrieved from [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). Molecules. Retrieved from [Link]
-
Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. (2023, April 12). Archiv der Pharmazie. Retrieved from [Link]
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010, April 14). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2022, November 21). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). Molecules. Retrieved from [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Introduction: The Structural Significance of Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemicals, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The subject of this guide, 4-(Difluoromethyl)-2,3,6-trifluoropyridine, represents a molecule of significant interest, combining the influence of a polyfluorinated aromatic ring with a difluoromethyl (-CHF₂) group—a common bioisostere for hydroxyl or thiol moieties.
Accurate and unambiguous structural confirmation of such densely fluorinated molecules is non-trivial. The presence of multiple fluorine atoms creates complex spectral patterns that require a multi-technique approach and a deep understanding of fluorine's unique spectroscopic behavior. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 4-(Difluoromethyl)-2,3,6-trifluoropyridine. We will explore the causality behind experimental choices and provide field-proven insights into data interpretation, comparing its expected spectral data with that of relevant analogues to provide a comprehensive analytical framework.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of fluorinated organic compounds. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make ¹⁹F NMR a highly sensitive and informative experiment.[1][2] For a molecule like 4-(Difluoromethyl)-2,3,6-trifluoropyridine, a combination of ¹H, ¹⁹F, and ¹³C NMR is indispensable.
The Causality Behind the NMR Experiment Design
For highly fluorinated systems, standard ¹H NMR provides only a partial picture. The key to unlocking the structure lies in the intricate network of spin-spin couplings between ¹H, ¹⁹F, and ¹³C nuclei.
-
¹H NMR: Primarily identifies the proton of the difluoromethyl group. Its multiplicity reveals coupling to the adjacent fluorine atoms.
-
¹⁹F NMR: The most informative spectrum. It distinguishes between the fluorine atoms on the aromatic ring and those on the difluoromethyl group. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, which is a common issue in ¹H NMR.[3] The coupling patterns (J-coupling) between different fluorine nuclei (F-F coupling) and between fluorine and hydrogen (H-F coupling) are critical for assigning specific fluorine environments.
-
¹³C NMR: Provides the carbon backbone of the molecule. Crucially, large one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF) are observed, which are diagnostic for the presence and location of fluorine substituents.[4]
Predicted NMR Data and Interpretation
The following data are predicted based on established principles for fluorinated pyridines and related structures.[4][5]
Table 1: Predicted NMR Spectroscopic Data for 4-(Difluoromethyl)-2,3,6-trifluoropyridine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 6.6 - 7.0 | Triplet (t) | ²JHF ≈ 56 Hz | H-C(7) of -CHF₂ |
| ¹⁹F | -90 to -100 | Doublet of Triplets (dt) | ³JFF ≈ 20-25 Hz, ⁵JFF ≈ 5-10 Hz | F-2, F-6 |
| -110 to -120 | Doublet (d) | ²JHF ≈ 56 Hz | F-C(7) of -CHF₂ | |
| -135 to -145 | Triplet of Triplets (tt) | ³JFF ≈ 20-25 Hz, ⁴JFF ≈ 15-20 Hz | F-3 | |
| ¹³C | ~110-115 | Triplet (t) | ¹JCF ≈ 240 Hz | C-7 (-CHF₂) |
| ~125-135 | Multiplet | Complex C-F couplings | C-4 | |
| ~138-145 | Multiplet | Complex C-F couplings | C-3, C-5 | |
| ~150-160 | Multiplet | Complex C-F couplings | C-2, C-6 |
Interpretation Deep Dive:
-
¹H NMR: A single, prominent triplet is expected for the proton of the -CHF₂ group. This triplet arises from coupling to the two equivalent fluorine atoms of the same group (²JHF), typically with a large coupling constant of 55-60 Hz.[5][6]
-
¹⁹F NMR: This is the most complex and diagnostic spectrum. We anticipate three distinct signals for the aromatic fluorines and one for the difluoromethyl fluorines.
-
The fluorines at the 2 and 6 positions (F-2, F-6) are chemically equivalent. They will appear as a doublet of triplets, coupled to the adjacent F-3 (³JFF) and the more distant F-C(7) fluorines (⁵JFF).
-
The fluorine at the 3-position (F-3) will appear as a triplet of triplets, as it is coupled to the two equivalent F-2/F-6 fluorines (³JFF) and the two equivalent F-C(7) fluorines (⁴JFF).
-
The difluoromethyl fluorines will appear as a large doublet due to the strong two-bond coupling with the proton (²JHF ≈ 56 Hz). Each peak of this doublet may show further fine splitting from couplings to the aromatic fluorines.
-
-
¹³C NMR: The spectrum will be characterized by large one-bond C-F coupling constants (¹JCF), typically in the range of 230-260 Hz.[4] The carbon of the -CHF₂ group will appear as a distinct triplet due to coupling with the two attached fluorine atoms. The aromatic carbons will appear as complex multiplets due to various one-bond, two-bond, and three-bond couplings to the different fluorine atoms.
Comparative NMR Analysis
To fully appreciate the spectroscopic signatures, a comparison with related molecules is invaluable.
Table 2: Comparative ¹H and ¹⁹F NMR Data
| Compound | Key ¹H NMR Feature | Key ¹⁹F NMR Feature | Rationale for Difference |
| 4-Methylpyridine (Analogue 1) | Singlet at ~2.4 ppm (-CH₃) | No signal | Absence of fluorine leads to simple spectra. |
| 4-(Trifluoromethyl)pyridine (Analogue 2) [7][8] | No aliphatic proton signal | Singlet at ~ -64 ppm (-CF₃) | The -CF₃ group is a singlet in ¹⁹F NMR (no H-F or F-F coupling within the group) and has no proton. |
| 4-(Difluoromethyl)-2,3,6-trifluoropyridine (Target) | Triplet at ~6.8 ppm (-CHF₂) | Doublet at ~ -115 ppm (-CHF₂); Multiple aromatic F signals | The proton in the -CHF₂ group creates a characteristic triplet in ¹H and a doublet in ¹⁹F NMR. The multiple ring fluorines add complexity. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.[9] In our target molecule, the primary utility of IR is to confirm the presence of C-F bonds and the aromatic pyridine ring.
Expected IR Absorption Bands
The vibrational modes of the molecule are dictated by the bond strengths and atomic masses.[10]
-
C-H Stretch (of -CHF₂): A weak to medium band is expected around 2950-3050 cm⁻¹ . This is often less prominent than typical alkyl C-H stretches.
-
Aromatic C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring. The substitution pattern significantly influences the exact positions and intensities of these bands.[11]
-
C-F Stretching: This is the most diagnostic region. Strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, characteristic of both aryl-fluorine and alkyl-fluorine bonds.[6] The multiplicity of bands in this region is due to the various C-F bonds in different electronic environments.
Table 3: Comparative IR Data
| Compound | C-H Stretch (cm⁻¹) | Aromatic Region (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 4-Methylpyridine | 2900-3000 | ~1450-1600 | Absent |
| 4-(Difluoromethyl)-2,3,6-trifluoropyridine | ~2950-3050 | ~1400-1650 | 1100-1350 (Strong, Multiple) |
The presence of the intense C-F stretching bands is the clearest indicator of successful fluorination when comparing the target molecule to a non-fluorinated precursor.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For fluorinated compounds, the fragmentation is often predictable.[12]
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₆HF₅N is 182.02 g/mol . A clear molecular ion peak at m/z = 182 is expected, confirming the elemental composition.
-
Key Fragmentation Patterns:
-
Loss of F: A peak at m/z = 163 ([M-F]⁺) is likely.
-
Loss of HF: A peak at m/z = 162 ([M-HF]⁺) can occur.
-
Loss of the Difluoromethyl Radical: A prominent peak at m/z = 131 corresponding to the [M - •CHF₂]⁺ ion is highly probable. This fragmentation is often a dominant pathway for molecules containing such groups.
-
CF₃⁺ Ion: While the molecule contains a -CHF₂ group, rearrangement and fragmentation can sometimes lead to smaller fluorinated fragments like CF₃⁺ (m/z = 69), which is a very stable cation and a common feature in the mass spectra of many fluorinated compounds.[12]
-
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity | Interpretation |
| 182 | [C₆HF₅N]⁺ | Molecular Ion (M⁺) |
| 163 | [C₆HF₄N]⁺ | Loss of a fluorine atom |
| 131 | [C₅F₄N]⁺ | Loss of the •CHF₂ radical |
| 69 | [CF₃]⁺ | Common fragment in highly fluorinated compounds |
Part 4: Experimental Protocols & Workflows
Achieving high-quality, reproducible data requires meticulous adherence to validated protocols.
General Spectroscopic Analysis Workflow
The logical flow for analyzing a novel fluorinated compound ensures comprehensive characterization.
Caption: Integrated workflow for spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(Difluoromethyl)-2,3,6-trifluoropyridine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.[13] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[4]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Set a spectral width of ~16 ppm centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of at least 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹H-decoupled spectrum to simplify multiplets (unless H-F coupling information is desired).
-
Set a wide spectral width (~250 ppm) to ensure all fluorine signals are captured.
-
Use a reference standard like CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm) for accurate chemical shift calibration.[14][15]
-
Acquire 64-128 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹H-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and signal splitting from C-F coupling.
-
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 3: Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a single drop of the neat liquid sample (if applicable) or a small amount of the solid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.[9]
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Conclusion
The structural elucidation of 4-(Difluoromethyl)-2,3,6-trifluoropyridine is a quintessential example of the synergy required between modern spectroscopic techniques. While ¹H NMR provides an initial entry point through the unique signature of the -CHF₂ group, it is the information-rich ¹⁹F NMR spectrum, with its complex web of F-F and H-F couplings, that provides the definitive structural fingerprint. IR spectroscopy serves as a rapid confirmation of the key functional groups (C-F, aromatic ring), and mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways. By employing the integrated workflow and comparative data analysis presented in this guide, researchers can confidently and accurately characterize this and other complex fluorinated molecules, accelerating the pace of innovation in drug development and materials science.
References
- Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- W. B. Lin, et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- Filyakova, T. V., et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Gerken, J. B., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. PMC.
- Supporting Information. Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers. Beilstein Journals.
- Quora. (2024). How to interpret the 19F NMR spectra.
- University of Wisconsin. Fluorine NMR.
- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.
- Sigma-Aldrich. 4-(Trifluoromethyl)pyridine.
- BenchChem. (2025). Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
- Mohler, F. L., et al. Mass Spectra of Fluorocarbons. NIST.
- Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR).
- BenchChem. (2025). Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide.
- University of California, Davis. Table of Characteristic IR Absorptions.
- University of Regensburg. 19F NMR Reference Standards.
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. azom.com [azom.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 8. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. colorado.edu [colorado.edu]
Comprehensive Purity Assessment Guide: 4-(Difluoromethyl)-2,3,6-trifluoropyridine
This guide outlines a rigorous, multi-modal approach to assessing the purity of 4-(Difluoromethyl)-2,3,6-trifluoropyridine , a specialized fluorinated building block.
Executive Summary & Strategic Rationale
4-(Difluoromethyl)-2,3,6-trifluoropyridine is a high-value intermediate often used to introduce lipophilic bioisosteres into agrochemicals and pharmaceuticals. Its structural integrity is defined by two critical features: the polyfluorinated aromatic core (susceptible to nucleophilic attack) and the difluoromethyl (-CF₂H) group (a hydrogen bond donor/lipophilicity modulator).
The Analytical Challenge: Standard purity assessments (simple GC-FID) often fail to detect:
-
Regioisomers: Isomers where the fluorine/hydrogen substitution pattern varies (e.g., 2,3,5-trifluoro analogs).
-
Inorganic Fluorides: Residual KF or HF from synthesis (Halex reactions).
-
Hydrolysis Products: Pyridones formed by moisture exposure.
The Solution: This guide proposes a Triangulated Analytical Workflow prioritizing Quantitative ¹⁹F NMR (qNMR) as the primary mass-balance standard, supported by GC-MS for volatile impurity profiling and Ion Chromatography for inorganic contaminants.
Critical Impurity Profile
Understanding the genesis of impurities is the first step in detection. Based on standard synthesis routes (Halex fluorination of chloropyridines), the following impurities are expected:
| Impurity Type | Origin | Detection Method | Risk |
| Under-fluorinated species | Incomplete halogen exchange (e.g., 3-chloro-2,6-difluoro...) | GC-MS / ¹⁹F NMR | Alters reactivity; lowers yield in next step. |
| Over-fluorinated species | Perfluorination (loss of -H or -CF₂H integrity) | GC-MS / ¹⁹F NMR | Inert diluent. |
| Pyridones (Hydrolysis) | Nucleophilic attack by water on C-2/C-6 | HPLC / ¹H NMR | Poison to metal catalysts. |
| Inorganic Salts (KF, KCl) | Synthesis byproducts | IC / Gravimetric | Interferes with stoichiometry. |
Primary Method: Quantitative ¹⁹F NMR (qNMR)
Status: The "Gold Standard" for Absolute Purity.
Unlike chromatography, qNMR does not rely on compound-specific response factors. It directly counts fluorine nuclei.[1] Since the analyte contains distinct fluorine environments (-CF₂H vs. Ar-F), this method is self-validating.
Protocol A: ¹⁹F qNMR Setup
-
Instrument: 400 MHz NMR (or higher) equipped with a fluorine-sensitive probe.
-
Solvent: DMSO-d₆ (preferred for solubility and separating water peaks) or CDCl₃.
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.-
Requirement: The IS signal must not overlap with the analyte's signals (approx. -115 to -125 ppm for Ar-F and -110 to -130 ppm for -CF₂H).
-
-
Relaxation Delay (
): Critical. Must be (longest longitudinal relaxation time).-
Typical Setting: 30–60 seconds. Fluorine nuclei often have long
values. Failure to wait leads to integration errors.
-
Step-by-Step Workflow
-
Weighing: Accurately weigh ~20 mg of Analyte (
) and ~15 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.
-
Spectral width: Sufficient to cover -50 to -200 ppm.
-
Scans: 16–64 (for high S/N ratio).
-
Center frequency: Set midway between analyte and IS signals.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and the specific analyte peak ( ). Note: Use the -CF₂H doublet or the Ar-F signals, avoiding any impurity overlap.
Calculation
- : Number of fluorine atoms in the integrated group.
- : Molecular weight.[2]
- : Purity of the internal standard.
Secondary Method: GC-MS / GC-FID
Status: The "Workhorse" for Volatile Impurity Profiling.
While qNMR gives the absolute mass balance, GC is superior for resolving structural isomers and quantifying trace organic volatiles.
Protocol B: Chromatographic Separation
-
Column: Polar Stationary Phase (e.g., DB-WAX or ZB-1701).
-
Reasoning: Fluorinated pyridines are highly non-polar. A standard non-polar column (DB-5) may fail to separate regioisomers (e.g., 2,3,6-trifluoro vs 2,3,5-trifluoro). A polar column interacts with the dipole moments, enhancing separation.
-
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temperature Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Detector:
-
FID: For quantitative % area (assuming similar response factors for isomers).
-
MS (EI): For identification. Look for characteristic fragmentation (loss of -F, -CF₂H).
-
Tertiary Method: Ion Chromatography (IC)
Status: The "Safety Net" for Inorganics.
Halex reactions often leave residual Fluoride (
Protocol C: Inorganic Anion Screen
-
Sample Prep: Water extraction.[3] Shake 100 mg of sample with 5 mL deionized water. Filter (0.2 µm PTFE).
-
Column: Anion exchange (e.g., Dionex IonPac AS11).
-
Eluent: KOH gradient.
-
Detection: Conductivity.
-
Limit: Total inorganic halides should be < 0.5% w/w for catalytic applications.
Comparative Analysis of Methods
| Feature | Method A: ¹⁹F qNMR | Method B: GC-FID | Method C: HPLC/IC |
| Specificity | High (Isotope specific) | Medium (Retention time based) | High (For salts/polars) |
| Absolute Purity | Excellent (Direct molar ratio) | Good (Area % estimation) | Poor (For main peak) |
| Impurity ID | Structural insight (via shift) | Mass spectral fingerprint | Retention matching |
| Blind Spots | Paramagnetic impurities, overlapping shifts | Non-volatiles, salts, water | Volatile non-polars |
| Sample Recovery | Yes (Non-destructive) | No | No |
Decision Tree & Workflow (Visualization)
The following diagram illustrates the logical flow for assessing a batch of 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Caption: Integrated analytical workflow ensuring detection of volatile organic, non-volatile inorganic, and structural isomeric impurities.
References
-
Quantitative ¹⁹F NMR for Fluorinated Pharmaceuticals
-
Benchtop qNMR Optimization
-
Synthesis & Impurities of Fluorinated Pyridines
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
- Source: Journal of Pesticide Science (2020).
-
URL:[Link]
-
Fluorine Analysis Methods
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Pyridine Building Blocks: A Head-to-Head Comparison in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the modern synthetic landscape, particularly within medicinal and materials chemistry, fluorinated heterocycles have emerged as indispensable tools. The strategic incorporation of fluorine into a pyridine scaffold can dramatically alter its physicochemical properties, influencing metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, head-to-head comparison of the reactivity of common fluorinated pyridine building blocks in key synthetic transformations. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your synthetic endeavors.
The Influence of Fluorine's Position on Pyridine Reactivity
The reactivity of a fluorinated pyridine is profoundly dictated by the position of the fluorine atom(s) on the ring. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the powerful inductive effect of fluorine creates distinct electronic environments at each carbon atom. This, in turn, governs the molecule's susceptibility to various reaction classes.
A computational analysis of the molecular electrostatic potential (MEP) of monofluorinated pyridines reveals these differences. In 2- and 4-fluoropyridine, the fluorine atom and the nitrogen atom work in concert to create highly electron-deficient carbon centers at the positions ortho and para to the nitrogen, making them prime targets for nucleophilic attack. Conversely, in 3-fluoropyridine, these effects are not as strongly reinforcing at any single carbon, leading to a generally lower reactivity towards nucleophiles.[4]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Three Isomers
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, and fluoropyridines are particularly adept substrates. The exceptional electronegativity of fluorine activates the pyridine ring for nucleophilic attack, and paradoxically, the strength of the C-F bond makes fluoride an excellent leaving group because the rate-determining step is the initial nucleophilic attack and formation of the stabilized Meisenheimer intermediate.[5][6]
Reactivity Hierarchy: 4-Fluoropyridine & 2-Fluoropyridine > 3-Fluoropyridine
Experimental evidence consistently demonstrates that 2- and 4-fluoropyridines are significantly more reactive in SNAr reactions than 3-fluoropyridine.[7] This is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the C2 or C4 position. For 3-fluoropyridine, this resonance stabilization is not possible, resulting in a higher activation energy for the reaction.
It has been reported that the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of fluorinated pyridines in SNAr.[5][6] This enhanced reactivity often allows for the use of milder reaction conditions, which is a significant advantage when working with complex, functionalized molecules.[5]
The following diagram illustrates the general mechanism of an SNAr reaction on a 2-fluoropyridine.
Caption: General mechanism of SNAr on 2-fluoropyridine.
Comparative Experimental Data for SNAr Reactions
| Building Block | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | K₃PO₄, tert-amyl alcohol, 110 °C | High | [5] |
| 2,6-Difluoropyridine | Isoquinolin-3-amine | DIPEA, various solvents | 5-90% | [8] |
| 4-(Chloromethyl)-2-fluoropyridine | Morpholine | K₂CO₃, acetonitrile, reflux | Good | [9] |
| 4-(Chloromethyl)-2-fluoropyridine | Sodium methoxide | Methanol, reflux | Good | [9] |
Experimental Protocol: SNAr Reaction of 2-Fluoropyridine with Morpholine
This protocol is adapted from established procedures for SNAr reactions on fluoropyridines.[5]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[10][11] The reactivity of fluorinated pyridines in these transformations is also dependent on the position of the fluorine atom, although the trends are different from those observed in SNAr reactions.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
In Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[12] Therefore, the reactivity of halopyridines generally follows the trend of bond strength: I > Br > Cl > F.[9] This means that C-F bonds are typically the least reactive in these couplings, often requiring more forcing conditions or highly active catalyst systems. However, this low reactivity can be exploited for selective cross-coupling at other halogenated positions in polyhalogenated pyridines.
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-110 | Good | [13] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 82 | [14] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | Good | [15] |
Note: The C-F bond is generally not the reactive site in these examples. Instead, other leaving groups (boronic acid, sulfonyl fluoride, or another halide not specified) are utilized. This highlights the utility of fluorinated pyridines where the fluorine atom serves to modulate electronic properties rather than as a leaving group in cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid
This protocol is a general starting point for the coupling of pyridylboronic acids.[13]
Materials:
-
2-Fluoropyridine-3-boronic acid
-
Aryl or heteroaryl bromide
-
Pd(dppf)Cl₂
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoropyridine-3-boronic acid (1.0 equivalent), the aryl/heteroaryl bromide (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[16][17] Similar to the Suzuki coupling, the reactivity of the halo-pyridine is largely dependent on the carbon-halogen bond strength. Therefore, C-F bonds are generally unreactive, which allows for selective amination at other positions. For instance, in 2-fluoro-4-iodopyridine, the amination occurs exclusively at the 4-position (the C-I bond).[18]
This selectivity is crucial for the synthesis of complex molecules where multiple halogens are present. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being required for less reactive aryl chlorides and for challenging substrates.[1][11]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
This is a general protocol that can be adapted for fluorinated pyridine substrates where the fluorine is not the leaving group.[1][19]
Materials:
-
Aryl bromide (e.g., a bromofluoropyridine)
-
Amine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl bromide (1.0 equivalent), amine (1.2 equivalents), palladium precatalyst (2 mol%), and NaOtBu (1.4 equivalents) to an oven-dried reaction vial.
-
Seal the vial and add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Directed ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[20][21] In the context of fluoropyridines, the fluorine atom itself can act as a directing group, albeit a weaker one compared to groups like amides or ethers. The lithiation of fluoropyridines can be complex, with the regioselectivity influenced by the position of the fluorine atom, the choice of base, and the reaction conditions.
For 2- and 4-fluoropyridine, lithiation often occurs adjacent to the fluorine atom. However, for 3-fluoropyridine, the situation is more nuanced, and mixtures of products can be obtained. The use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often improve regioselectivity and prevent nucleophilic addition of the base to the pyridine ring.[22]
The following diagram provides a simplified overview of the DoM process.
Caption: A simplified workflow for Directed ortho-Metalation (DoM).
Due to the complexity and substrate-dependent nature of DoM on fluoropyridines, a single, universally applicable protocol is not feasible. Researchers are encouraged to consult the primary literature for conditions specific to their substrate of interest.[20][21][23]
Conclusion
The choice of a fluorinated pyridine building block has profound implications for the outcome of a synthetic sequence. A thorough understanding of the electronic effects imparted by the fluorine substituent at different positions is paramount for predicting reactivity and designing efficient synthetic routes.
-
For SNAr reactions , 2- and 4-fluoropyridines are the substrates of choice due to their enhanced reactivity, allowing for milder reaction conditions. 3-Fluoropyridines are significantly less reactive in this context.
-
In palladium-catalyzed cross-coupling reactions , the C-F bond is generally the least reactive among the halogens, making it a useful electronic modulator while allowing for selective reactions at other positions.
-
Directed ortho-metalation offers a pathway for regioselective functionalization, though the outcomes can be highly dependent on the specific isomer and reaction conditions.
This guide provides a framework for navigating the rich and complex chemistry of fluorinated pyridine building blocks. By understanding the principles outlined herein and utilizing the provided protocols as a starting point, researchers can confidently incorporate these valuable synthons into their programs to accelerate the discovery and development of novel molecules.
References
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]
-
Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Available at: [Link]
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC. Available at: [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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- 8. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Reaction Mechanisms: A Case Study of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
For researchers, scientists, and professionals in drug development, the precise control and understanding of reaction mechanisms are paramount. This guide provides an in-depth analysis of the predicted reaction mechanism of 4-(Difluoromethyl)-2,3,6-trifluoropyridine, a valuable building block in modern medicinal and agrochemical research. We will explore the foundational principles governing its reactivity, offer a comparative analysis with alternative synthetic strategies, and provide robust experimental protocols to empower researchers in validating their synthetic pathways.
The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr) on a Highly Activated Pyridine Core
The reactivity of 4-(Difluoromethyl)-2,3,6-trifluoropyridine is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of the three fluorine atoms and the difluoromethyl group. This heightened electrophilicity makes the pyridine core susceptible to attack by a wide range of nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination pathway. The initial and often rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the expulsion of a leaving group, which in this case is a fluoride ion. Paradoxically, the exceptional strength of the C-F bond makes fluoride an excellent leaving group in SNAr reactions, as the C-F bond cleavage occurs after the rate-determining nucleophilic addition.
Figure 1: Generalized workflow of the SNAr mechanism.
Predicting Regioselectivity: Where Will the Nucleophile Attack?
In 4-(Difluoromethyl)-2,3,6-trifluoropyridine, the positions ortho (2 and 6) and para (4) to the ring nitrogen are electronically activated for nucleophilic attack. With the 4-position already occupied by the difluoromethyl group, substitution is anticipated to occur at either the C-2 or C-6 position.
The difluoromethyl group at C-4 and the fluorine at C-3 will exert an influence on the relative reactivity of the C-2 and C-6 positions. The fluorine atom at C-3 will have a deactivating effect on the C-2 position through its electron-withdrawing inductive effect. Conversely, the C-6 position is electronically more akin to the C-2 position in pentafluoropyridine, which is known to undergo substitution at the 4-position first, followed by the 2- and 6-positions. Therefore, it is plausible that nucleophilic attack will preferentially occur at the C-6 position , followed by the C-2 position under more forcing conditions.
Figure 2: Predicted regioselectivity of nucleophilic attack on 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Comparative Analysis with Alternative Synthetic Strategies
While 4-(Difluoromethyl)-2,3,6-trifluoropyridine is a potent electrophile for introducing the difluoromethylpyridine moiety, researchers have other tools at their disposal. A comparative assessment is crucial for selecting the optimal synthetic route.
| Reagent/Method | Advantages | Disadvantages |
| 4-(Difluoromethyl)-2,3,6-trifluoropyridine | - Highly activated for SNAr. - Direct introduction of the functionalized pyridine ring. | - Synthesis of the starting material may be multi-step. - Regioselectivity may need optimization. |
| Pentafluoropyridine | - Commercially available and well-studied reactivity.[1][2][3] - Predictable regioselectivity (4-position then 2,6-positions).[1][2][3] | - Requires a subsequent step to introduce the difluoromethyl group. |
| Direct C-H Difluoromethylation | - Atom-economical approach.[4] - Can be applied late-stage to a pre-functionalized pyridine.[4] | - May require specific directing groups for regioselectivity.[4] - Can be sensitive to steric and electronic factors.[4] |
| Cross-Coupling Reactions | - Versatile for a wide range of pyridine precursors (e.g., halopyridines).[5] - Well-established and reliable methods.[5] | - Requires a pre-functionalized pyridine. - May involve expensive catalysts and ligands. |
Validating the Mechanism: Experimental Protocols
The following protocols are generalized procedures for SNAr reactions on 4-(Difluoromethyl)-2,3,6-trifluoropyridine. Researchers should consider these as a starting point and optimize conditions for their specific nucleophile and desired outcome.
General Experimental Workflow
Figure 3: A typical experimental workflow for SNAr reactions.
Protocol 1: Reaction with an N-Nucleophile (e.g., Morpholine)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 equiv.).
-
Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the amine nucleophile (e.g., morpholine, 1.1 equiv.).
-
Add a base such as potassium carbonate (K2CO3, 2.0 equiv.) or triethylamine (Et3N, 1.5 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with an O-Nucleophile (e.g., Phenol)
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 equiv.) and a suitable anhydrous solvent (e.g., DMF).
-
Add a strong base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction with an S-Nucleophile (e.g., Thiophenol)
-
To a round-bottom flask, add 4-(Difluoromethyl)-2,3,6-trifluoropyridine (1.0 equiv.), the thiol (e.g., thiophenol, 1.1 equiv.), and a solvent such as DMF.
-
Add a base like potassium carbonate (K2CO3, 2.0 equiv.).
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data for Mechanistic Validation: An Illustrative Guide
To rigorously validate the predicted mechanism and regioselectivity, a systematic study of reaction parameters is essential. The following tables illustrate the type of data that should be collected. Disclaimer: The data presented below is illustrative and intended to guide experimental design.
Table 1: Effect of Base on Yield and Regioselectivity
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (6-Nu : 2-Nu) |
| 1 | K2CO3 | 60 | 12 | 85 | 95 : 5 |
| 2 | Cs2CO3 | 60 | 8 | 92 | 96 : 4 |
| 3 | Et3N | 80 | 24 | 65 | 90 : 10 |
| 4 | DBU | RT | 6 | 90 | 94 : 6 |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (6-Nu : 2-Nu) |
| 1 | DMF | 60 | 12 | 85 | 95 : 5 |
| 2 | DMSO | 60 | 10 | 90 | 96 : 4 |
| 3 | Acetonitrile | 80 | 24 | 70 | 92 : 8 |
| 4 | Toluene | 110 | 36 | 40 | 85 : 15 |
Conclusion
4-(Difluoromethyl)-2,3,6-trifluoropyridine stands as a highly promising reagent for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its reactivity, governed by the SNAr mechanism, offers a direct route to valuable difluoromethylpyridine derivatives. While further experimental validation is necessary to confirm the predicted regioselectivity, the principles outlined in this guide, coupled with the provided experimental frameworks, offer a solid foundation for researchers to confidently explore and validate the reaction mechanisms of this versatile building block.
References
-
Njardarson, J. T. et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available at: [Link]
-
Studer, A. et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
An Efficient Route to Difluoromethylated Pyridines. Thieme. Available at: [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Available at: [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. Available at: [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. ResearchGate. Available at: [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Springer. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications. Available at: [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]
-
Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available at: [Link]
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. Available at: [Link]
-
Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]
-
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The University of Brighton. Available at: [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. RSC Publishing. Available at: [Link]
-
Mechanochemical reactions of pentafluoropyridine for the design of rational polymer architectures. SFU Summit. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-(Difluoromethyl)-2,3,6-trifluoropyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Difluoromethyl)-2,3,6-trifluoropyridine, a highly functionalized fluorinated pyridine. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling halogenated heterocyclic compounds.
Hazard Assessment: Understanding the Risks
Based on data from similar fluorinated pyridines, 4-(Difluoromethyl)-2,3,6-trifluoropyridine should be presumed to present the following hazards.[2][3][4]
| Hazard Classification | GHS Hazard Statement | Rationale and Implications |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Avoid all mouth pipetting and ensure no cross-contamination of personal items.[2][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, and discomfort. Prolonged contact may lead to more severe skin damage.[2][3][4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors, mists, or splashes can cause significant eye irritation, potentially leading to lasting damage.[2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4] |
| Flammability (Potential Hazard) | H226: Flammable liquid and vapor (Observed in similar compounds) | Some related fluorinated pyridines are flammable.[5][6] Therefore, it is prudent to handle this compound away from ignition sources. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary defense against exposure. The following recommendations are based on a risk assessment for handling highly fluorinated, irritant compounds.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields[1] | Nitrile or neoprene gloves[7][8] | Standard lab coat | Not required in well-ventilated storage |
| Weighing & Aliquoting | Chemical splash goggles[7] | Double-gloving with nitrile or butyl rubber gloves[9][10] | Standard lab coat | Required: Certified chemical fume hood[7][10] |
| Syntheses & Reactions | Chemical splash goggles and a face shield over them[9][11] | Double-gloving with nitrile or butyl rubber gloves. Consider laminate gloves for extended use.[9] | Flame-resistant lab coat if heating or using flammable solvents.[11] | Required: Certified chemical fume hood[7][10] |
| Spill Cleanup | Full-face respirator with multi-purpose (ABEK) cartridges[3] | Heavy-duty butyl or laminate gloves | Chemical-resistant apron or suit, depending on spill size[9] | Required: Full-face respirator with appropriate cartridges[3] |
Causality Behind PPE Choices:
-
Gloves : Nitrile and butyl rubber offer good resistance to a range of organic chemicals.[9][10] Latex gloves are not recommended due to their poor chemical resistance.[7] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Eye Protection : Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses.[7] A face shield is necessary when there is a significant risk of splashes during transfers or reactions.[9][11]
-
Respiratory Protection : Fluorinated pyridines can be volatile, and their vapors are irritants.[2][3] All manipulations must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to ensuring safety and experimental integrity.
Caption: Workflow for Safe Handling of 4-(Difluoromethyl)-2,3,6-trifluoropyridine.
Step-by-Step Protocol:
-
Receipt and Storage : Upon receipt, inspect the container for any damage. Log the chemical into your inventory system. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[10]
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including appropriate PPE, spill kits, and waste containers.
-
Handling : Always wear the recommended PPE before opening the container.[4] Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood.[10][12] Keep the container tightly closed when not in use.[7]
-
Post-Handling : After use, securely seal the container and return it to its designated storage location. Decontaminate the work surface.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an incident is crucial.
Caption: Emergency Spill Response Workflow.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
-
Small Spill (Inside Fume Hood) : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[2] Collect the material in a sealed container for hazardous waste disposal.
-
Large Spill : Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan: Responsible Stewardship
Improper disposal of fluorinated compounds poses a significant environmental risk.
-
Waste Segregation : All waste contaminated with 4-(Difluoromethyl)-2,3,6-trifluoropyridine, including excess reagent, contaminated solvents, gloves, and absorbent materials, must be collected as hazardous waste.[13]
-
Containerization : Use a designated, properly labeled, and sealed waste container.[10] Do not mix with other waste streams unless directed by your EHS department.
-
Disposal Protocol : All chemical waste must be disposed of through your institution's EHS program in strict accordance with local, state, and federal regulations.[8][13] Common disposal methods for pyridine-based waste include high-temperature incineration.[13] Never pour this chemical down the drain.[8]
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling 4-(Difluoromethyl)-2,3,6-trifluoropyridine, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
PubChem. 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
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Vandeputte. PFAS and PPE: what is the current situation?. [Link]
-
PFAS-Free PPE. PFAS in the Fire Service. [Link]
-
Angene Chemical. Safety Data Sheet: methyl 2-(difluoromethoxy)pyridine-4-carboxylate. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. Flame Resistant PPE. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
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Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
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National Center for Biotechnology Information. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 12. fishersci.com [fishersci.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
